Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDNLXOQRGUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633411 | |
| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155818-14-7 | |
| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a heterocyclic ester with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an analysis of its expected spectral characteristics. The discussion also covers its stability, reactivity, and potential applications in drug development, drawing upon the known biological activities of related dioxane derivatives. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its fundamental identifiers and predicted physical properties based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |
| Molecular Weight | 174.19 g/mol | PubChem[1][2] |
| CAS Number | 155818-14-7 | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| Predicted Boiling Point | 196.8 ± 25.0 °C | |
| Predicted Density | 1.058 ± 0.06 g/cm³ | |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Predicted Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible two-step synthetic route can be proposed based on well-established organic chemistry principles:
-
Acetal Formation: Synthesis of the 2,2-dimethyl-1,3-dioxane-5-carboxylic acid intermediate.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
Proposed Synthesis Pathway
A likely synthetic approach involves the ketalization of a glycerol derivative with acetone, followed by oxidation and esterification. A more direct route would be the esterification of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
dot
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
This step would likely follow a procedure similar to the synthesis of related dioxane derivatives, such as the condensation of an appropriate diol with acetone in the presence of an acid catalyst.
Step 2: Fischer Esterification of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
-
Materials: 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, methanol (large excess, also serving as solvent), concentrated sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.[3]
-
Spectral Data Analysis (Predicted)
While experimental spectra are not available, the following provides an estimation of the key spectral features based on the molecule's structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Singlet (6H): Around 1.4 ppm, corresponding to the two equivalent methyl groups at the C2 position of the dioxane ring.
-
Multiplet (1H): For the proton at the C5 position.
-
Multiplets (4H): For the two methylene groups (CH₂) at the C4 and C6 positions of the dioxane ring.
-
Singlet (3H): Around 3.7 ppm, from the methyl group of the ester functionality.
¹³C NMR Spectroscopy
-
Quaternary Carbon: Around 100 ppm, for the C2 carbon of the dioxane ring.
-
Methyl Carbons: Two equivalent carbons around 25 ppm from the dimethyl group at C2.
-
Methylene Carbons: Two equivalent carbons around 60-70 ppm for the C4 and C6 carbons.
-
Methine Carbon: The C5 carbon, shifted downfield due to the ester group.
-
Ester Carbonyl Carbon: Around 170 ppm.
-
Ester Methyl Carbon: Around 52 ppm.
Infrared (IR) Spectroscopy
-
C-H stretching (alkane): Just below 3000 cm⁻¹.
-
C=O stretching (ester): A strong, sharp peak around 1735-1750 cm⁻¹.[4]
-
C-O stretching (ester and acetal): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 174.
-
Fragmentation: Expect loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the dioxane ring. Alpha-cleavage next to the oxygen atoms of the dioxane ring is a likely fragmentation pathway.[5][6]
Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the acetal and ester functional groups.
-
Stability: The 2,2-dimethyl-1,3-dioxane ring is a cyclic acetal, which is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would lead to the opening of the dioxane ring to form the corresponding diol.
-
Reactivity: The ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[7][8]
dot
Caption: Acid-catalyzed hydrolysis of this compound.
Applications in Drug Development
While specific applications for this compound in drug development are not documented, the 1,3-dioxane scaffold is present in various biologically active molecules. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic applications, including their potential to act as modulators of multidrug resistance (MDR) in cancer therapy.[9] The presence of both a protected diol and an ester functionality makes this molecule a potentially useful building block in the synthesis of more complex pharmaceutical agents.
A related compound, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug gemcitabine.[10] This highlights the utility of such protected glycerol derivatives in the pharmaceutical industry.
Safety Information
-
Flammability: May be combustible. Keep away from heat, sparks, and open flames.[11][12]
-
Inhalation: May cause respiratory tract irritation.[13]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
It is crucial to handle this compound with care and to consult the MSDS of structurally similar compounds for more detailed safety information.
Conclusion
This compound is a molecule with interesting structural features that suggest its utility as a synthetic intermediate. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a solid theoretical foundation for its properties, synthesis, and potential applications. Further research into the experimental validation of its physical and chemical properties, as well as exploration of its biological activities, would be valuable for the scientific and drug development communities.
References
- 1. This compound | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]
- 10. Page loading... [guidechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. actylislab.com [actylislab.com]
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Technical Guide for Drug Discovery and Development
CAS Number: 155818-14-7
This technical guide provides an in-depth overview of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a heterocyclic building block with potential applications in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential role in medicinal chemistry.
Chemical and Physical Properties
This compound is a cyclic ester containing a 1,3-dioxane ring system. The 2,2-dimethyl substitution on the dioxane ring acts as a protecting group for a diol, a common strategy in multi-step organic synthesis. The presence of a methyl carboxylate group at the 5-position provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1][2] While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 155818-14-7 | [1][2] |
| Appearance | White powder (predicted) | [1] |
| Boiling Point | 196.8 ± 25.0 °C (Predicted) | [3] |
| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC1(OCC(CO1)C(=O)OC)C | [2] |
| InChI | InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 | [2] |
| Purity | ≥ 98% (as offered by commercial suppliers) | [1] |
| Moisture Content | ≤ 0.005% (as offered by commercial suppliers) | [1] |
| Impurity | ≤ 1% (as offered by commercial suppliers) | [1] |
Synthesis of this compound
Experimental Protocol: Plausible Synthesis
Reaction Scheme:
Plausible Synthesis of this compound.
Materials:
-
Dimethyl 2-(hydroxymethyl)-2-methylmalonate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of dimethyl 2-(hydroxymethyl)-2-methylmalonate in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Applications in Drug Development
This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] Its utility stems from the presence of multiple functional groups that allow for diverse chemical transformations.
The 1,3-dioxane moiety is a common protecting group for 1,3-diols, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for selective reactions at other parts of a molecule. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, or it can be reduced to an alcohol.
While specific drugs derived from this intermediate are not prominently featured in publicly accessible literature, the 1,3-dioxane scaffold is present in a number of biologically active compounds. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic applications, including as modulators of multidrug resistance in cancer.
Below is a conceptual workflow illustrating how a building block like this compound could be utilized in a drug discovery program.
Conceptual Drug Discovery Workflow Utilizing a Building Block.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: Protons on the dioxane ring would appear as multiplets in the range of 3.5-4.5 ppm. The methyl groups at the 2-position would likely appear as two singlets around 1.4 ppm. The methyl ester protons would be a singlet around 3.7 ppm.
-
¹³C NMR: The carbonyl carbon of the ester would be expected around 170 ppm. The quaternary carbon of the acetal would be around 100 ppm. The carbons of the dioxane ring would appear in the 60-70 ppm range. The methyl carbons would be in the aliphatic region (20-30 ppm), and the methoxy carbon would be around 52 ppm.
-
IR Spectroscopy: A strong carbonyl stretch for the ester group would be expected around 1735 cm⁻¹. C-O stretching bands for the dioxane and ester would be present in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 174. A common fragmentation pattern would be the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺).
Conclusion
This compound is a functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its stable protecting group and reactive ester functionality make it an attractive building block for the construction of novel compounds in the field of drug discovery. While detailed biological studies of this specific compound are not extensively documented, the broader class of 1,3-dioxane derivatives has shown promise in various therapeutic areas. Further research into the synthetic applications and biological screening of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
molecular weight of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
An In-depth Technical Guide on Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Introduction
This compound is a heterocyclic organic compound. As a derivative of 1,3-dioxane, it belongs to a class of compounds that serve as valuable intermediates and building blocks in organic synthesis. The rigid chair-like conformation of the dioxane ring and the presence of multiple functional groups—an ester and a protected diol—make it a versatile scaffold for the synthesis of more complex molecules, including stereochemically defined structures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications in research and drug development for an audience of researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its application in chemical synthesis, enabling researchers to predict its behavior in different reaction conditions and to characterize newly synthesized materials.
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| CAS Number | 155818-14-7 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1(OCC(CO1)C(=O)OC)C | [1] |
| InChIKey | PAJDNLXOQRGUSD-UHFFFAOYSA-N | [1] |
| Exact Mass | 174.08920892 Da | [1] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols: Representative Synthesis
While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a representative procedure for a related compound, 2,2-dimethyl-1,3-dioxan-5-one, can be illustrative of the general methodology for forming the core dioxane structure. This process typically involves the protection of a diol with a ketone or its equivalent, followed by functional group manipulation.
General Procedure for Synthesis of a 2,2-dimethyl-1,3-dioxane core:
The synthesis often starts from a precursor with appropriate hydroxyl and other functional groups. For instance, the synthesis of 2,2-dimethyl-1,3-dioxan-5-one can be achieved from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.[3]
-
Preparation of the Protected Diol Intermediate:
-
A suitable starting material, such as tris(hydroxymethyl)aminomethane, is dissolved in a solvent like N,N-dimethylformamide (DMF).[3]
-
An acetal protecting agent, such as 2,2-dimethoxypropane, and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate) are added to the solution.[3]
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 22 hours) to allow for the formation of the dioxane ring.[3]
-
Upon completion, the reaction is quenched, typically by neutralization with a base like triethylamine, and diluted with a solvent such as ethyl acetate.[3]
-
-
Oxidative Cleavage and Ketone Formation:
-
The protected intermediate is dissolved in an aqueous solution.[3]
-
A buffer, such as potassium dihydrogen phosphate (KH₂PO₄), is added.[3]
-
An oxidizing agent, like sodium periodate (NaIO₄), is added slowly at a controlled temperature (e.g., 0 °C).[3] This step is crucial for cleaving vicinal diols or amino alcohols to form carbonyl compounds.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature after the addition is complete.[3]
-
-
Workup and Purification:
-
The product is extracted from the aqueous phase using an organic solvent like dichloromethane.[3]
-
The organic layer is washed sequentially with an aqueous solution of sodium thiosulfate (to remove excess periodate) and brine.[3]
-
The washed organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).[3]
-
The solvent is removed under reduced pressure, and the resulting crude product is purified using silica gel column chromatography to yield the final product.[3]
-
Applications in Research and Drug Development
Derivatives of 1,3-dioxane are significant in medicinal chemistry and drug development. The related compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is used in Knoevenagel condensation reactions to synthesize coumarin derivatives, which have been studied for their antiproliferative activity.[4]
Furthermore, structurally similar chiral building blocks, such as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, are critical intermediates in the synthesis of major pharmaceutical drugs.[5] For example, this specific dioxolane derivative is a key intermediate for the anti-tumor drug gemcitabine, a pyrimidine nucleoside analog used in cancer therapy.[5] This highlights the potential of this compound to serve as a valuable precursor for the synthesis of novel bioactive molecules and complex drug candidates. Its functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening purposes.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a functionalized 2,2-dimethyl-1,3-dioxane ring system, a logical process central to the chemistry of the target compound.
Caption: Generalized synthesis workflow for the target compound.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. Its well-defined structure and multiple functionalization points make it an attractive building block for creating complex organic molecules. The established chemistry of related dioxane and dioxolane derivatives in the synthesis of pharmacologically active compounds underscores its relevance for professionals in drug discovery and development. The methodologies outlined in this guide provide a foundational understanding for researchers looking to utilize this and similar heterocyclic systems in their work.
References
A Technical Guide to Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a heterocyclic compound with significant potential as a synthetic intermediate and building block in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a standard synthesis protocol, discusses its primary applications as a protecting group, and presents predicted spectroscopic data for characterization. The information is structured to support researchers and drug development professionals in leveraging this molecule for advanced organic synthesis.
Introduction and IUPAC Nomenclature
This compound (CAS No: 155818-14-7) is a cyclic organic compound featuring a 1,3-dioxane core structure.[1][2] This core is substituted at the C2 position with a gem-dimethyl group, characteristic of an acetonide, and at the C5 position with a methyl carboxylate functional group. The IUPAC name for this compound is formally confirmed as this compound.[1]
The structure is fundamentally a protected form of a dihydroxy-acid derivative. The 1,3-dioxane ring serves as an acetal protecting group for a 1,3-diol, a common strategy in multi-step organic synthesis to mask reactive hydroxyl groups. This allows for selective chemical transformations on other parts of the molecule, such as the ester functionality. Given the stereogenic center at the C5 position, this compound can exist as enantiomers, making it a valuable chiral building block when synthesized from an enantiomerically pure precursor. Its structural analogues, such as derivatives of 2,2-dimethyl-1,3-dioxolane (a five-membered ring), are known to be key intermediates in the synthesis of pharmaceutical agents like the anti-cancer drug gemcitabine.[3]
Physicochemical and Computed Properties
Quantitative data for this compound is summarized below. Experimental physical properties such as boiling point and density are not widely reported; therefore, computed properties from reliable databases are included.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 155818-14-7 | PubChem[1] |
| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |
| Molecular Weight | 174.19 g/mol | PubChem[1][2] |
| Appearance | Light Yellow Oil | USBio[4] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol | USBio[4] |
| Monoisotopic Mass | 174.08920892 Da | PubChem[1] |
| Computed XLogP3 | 0.3 | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acid-catalyzed protection of a 1,3-diol precursor. The most common method involves the reaction of methyl 3-hydroxy-2-(hydroxymethyl)propanoate with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.
Representative Experimental Protocol: Acetonide Formation
This protocol describes a general procedure for the synthesis based on standard methods for 1,3-diol protection.
-
Reactant Preparation : To a solution of methyl 3-hydroxy-2-(hydroxymethyl)propanoate (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane, 5 mL/mmol), add 2,2-dimethoxypropane (1.2 eq).
-
Catalyst Addition : Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.02 eq) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by adding a small amount of a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction : If necessary, remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product, a light yellow oil, can be purified by flash column chromatography on silica gel to yield the pure this compound.[4]
Applications in Research and Drug Development
The primary application of this compound in a research context is as a protected synthetic intermediate .
-
1,3-Diol Protection : The 2,2-dimethyl-1,3-dioxane moiety is a robust protecting group for 1,3-diols. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing/reducing conditions. This stability allows chemists to perform reactions on other parts of the molecule, such as the methyl ester (e.g., hydrolysis, amidation, or reduction), without affecting the diol. The protecting group can be readily removed under acidic aqueous conditions to regenerate the diol.
-
Chiral Building Block : When derived from a chiral starting material, this compound becomes a valuable building block for asymmetric synthesis. The fixed stereocenter at C5 can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex, stereochemically-defined molecules, which is of paramount importance in drug development.
Spectroscopic Analysis (Predicted)
While specific experimental spectra are not widely published, the structure of this compound allows for the reliable prediction of its key spectroscopic features.
| Technique | Predicted Features |
| ¹H NMR | - gem-Dimethyl Protons (C(CH₃)₂) : Two singlets, ~1.3-1.5 ppm (6H total). Axial and equatorial methyls may be non-equivalent. - Ester Methyl (COOCH₃) : One singlet, ~3.7 ppm (3H). - Ring Protons (CH₂OCH₂CH) : Complex multiplets, ~3.5-4.5 ppm (5H total), due to axial and equatorial positions and coupling. |
| ¹³C NMR | - Ester Carbonyl (C=O) : ~170-175 ppm. - Ketal Carbon (C(CH₃)₂) : ~98-102 ppm. - Ring Carbons (CH₂O, CHO) : ~60-75 ppm. - Ester Methyl (OCH₃) : ~52 ppm. - gem-Dimethyl Carbons (C(CH₃)₂) : Two signals, ~20-30 ppm. |
| IR (Infrared) | - C=O Stretch (Ester) : Strong absorption band at ~1735-1750 cm⁻¹. - C-O Stretch (Acetal & Ester) : Strong, broad bands in the region of ~1000-1200 cm⁻¹. - C-H Stretch (Alkyl) : Bands at ~2850-3000 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺) : Expected at m/z = 174. - Key Fragments : Loss of a methyl group (M-15) at m/z = 159; Loss of a methoxy group (M-31) at m/z = 143; Fragments related to the dioxane ring structure. |
Conclusion
This compound is a valuable synthetic intermediate whose utility lies in its function as a stable, yet readily cleavable, protecting group for 1,3-diols. Its structure is well-suited for applications in complex molecule synthesis where precise control of reactivity and stereochemistry is required. This technical guide provides the foundational chemical data and procedural context necessary for its effective application in advanced research and development settings.
References
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and emergency procedures for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No. 155818-14-7). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.
Chemical Identification and Properties
This compound is a heterocyclic compound used in various research applications.[1] Accurate identification and understanding of its physical and chemical properties are fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 155818-14-7 | [2][3][4] |
| Molecular Formula | C₈H₁₄O₄ | [2][3][4] |
| Molecular Weight | 174.19 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,2-DIMETHYL-1,3-DIOXANE-5-CARBOXYLIC ACID METHYL ESTER | [2] |
Hazard Analysis and Toxicological Information
According to safety data, this compound is classified as hazardous.[3] It is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [3] |
Note: Specific quantitative toxicological data such as LD50 or LC50 values are not available in the provided search results.
Exposure Controls and Personal Protection
To minimize risk, stringent exposure controls and appropriate personal protective equipment (PPE) are mandatory when handling this substance.[3]
| Control Parameter | Recommendation | Source |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation where dust or aerosols may form. Ensure eyewash stations and safety showers are readily accessible. | [3] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [5][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected before use and disposed of properly after. | [3][7] |
| Respiratory Protection | If ventilation is inadequate or for nuisance exposures, use a NIOSH (US) or CEN (EU) approved respirator. | [6][7] |
| Hygiene Measures | Wash hands thoroughly before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. | [3][8] |
Experimental Protocols: Safe Handling and Emergency Procedures
Handling and Storage Protocol
Objective: To outline the standard procedure for the safe handling and storage of this compound to prevent exposure and maintain chemical integrity.
Methodology:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm that the chemical fume hood is functioning properly.
-
Handling:
-
Storage:
First Aid Measures
Objective: To provide immediate, effective steps in case of accidental exposure.
Methodology:
-
General Advice: Move out of the dangerous area. Consult a physician and show them the Safety Data Sheet.[3]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][10]
Accidental Release Measures
Objective: To safely contain and clean up spills, preventing environmental contamination and personnel exposure.
Methodology:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[3][7] Keep away from sources of ignition.
-
Environmental Precautions: Prevent the product from entering drains.[7][10]
-
Containment and Cleanup:
Fire and Explosion Hazard Data
While a specific flashpoint for this compound is not listed, related dioxane structures are flammable.[5][9] Therefore, precautions against fire are essential.
| Hazard Parameter | Recommendation | Source |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). | [3][7] |
| Special Hazards | Hazardous decomposition products may include carbon oxides. | |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary. | [3][7] |
| Fire Prevention | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9] Take precautionary measures against static discharge.[5][12] |
References
- 1. Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate - High purity | EN [georganics.sk]
- 2. This compound | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.com [capotchem.com]
- 8. widopan.pl [widopan.pl]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
stability and degradation of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
An In-depth Technical Guide on the Stability and Degradation of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-established principles governing the stability of its core functional groups: the 2,2-dimethyl-1,3-dioxane ring (a cyclic ketal) and the methyl ester. The document outlines the anticipated degradation mechanisms under various pH conditions, presents expected quantitative stability data in tabular format, and provides detailed, adaptable experimental protocols for researchers to conduct their own stability studies. Visual diagrams generated using Graphviz are included to illustrate the degradation pathways and experimental workflows.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical contexts. Its structure incorporates two key functional groups that dictate its stability: a cyclic ketal (the 2,2-dimethyl-1,3-dioxane ring) and a methyl ester. The stability of this compound is critically dependent on environmental conditions, particularly pH and temperature. Understanding its degradation profile is essential for applications in drug development, formulation, and chemical synthesis, where shelf-life and compatibility with other reagents are paramount.
The 1,3-dioxane ring serves as a protecting group for a 1,3-diol and is known to be stable under neutral and basic conditions but susceptible to cleavage under acidic conditions.[1][2][3] Conversely, the methyl ester moiety can undergo hydrolysis in both acidic and basic environments.[4] This guide will explore the interplay of these two degradation pathways.
Predicted Degradation Pathways
The degradation of this compound is predicted to proceed via two main pathways: acid-catalyzed hydrolysis of the 1,3-dioxane ring and hydrolysis of the methyl ester, which can be either acid- or base-catalyzed.
Acid-Catalyzed Degradation
Under acidic conditions (pH < 7), both the cyclic ketal and the methyl ester are susceptible to hydrolysis. The primary degradation pathway is expected to be the hydrolysis of the more acid-labile 1,3-dioxane ring.[1][5][6] This reaction is reversible and involves protonation of one of the ring oxygens, followed by ring-opening to form a stabilized carbocation, which is then attacked by water. The final products are acetone and the corresponding diol, Methyl 3,4-dihydroxy-2-(hydroxymethyl)butanoate. The hydrolysis of the methyl ester will also occur, leading to the formation of the corresponding carboxylic acid and methanol.[4]
Base-Catalyzed Degradation
Under basic conditions (pH > 7), the 1,3-dioxane ring is generally stable.[1][3] However, the methyl ester is susceptible to saponification, an irreversible hydrolysis reaction.[4][7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. The final product, after acidification, would be 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
Quantitative Stability Data (Predicted)
While specific experimental data for this compound is not available in the literature, the following tables summarize the expected stability profile based on the known behavior of 1,3-dioxanes and methyl esters. The data is presented as predicted half-lives (t½) and pseudo-first-order rate constants (k) under various conditions.
Table 1: Predicted pH-Dependent Stability at 25°C
| pH | Predominant Degradation Pathway | Predicted Half-life (t½) | Predicted Rate Constant (k) (s⁻¹) |
| 1.0 | Dioxane Ring Hydrolysis & Ester Hydrolysis | Minutes to Hours | > 10⁻⁴ |
| 3.0 | Dioxane Ring Hydrolysis & Ester Hydrolysis | Hours to Days | 10⁻⁴ to 10⁻⁵ |
| 5.0 | Slow Dioxane Ring & Ester Hydrolysis | Weeks to Months | 10⁻⁶ to 10⁻⁷ |
| 7.0 | Very Slow Ester Hydrolysis | Months to Years | < 10⁻⁸ |
| 9.0 | Ester Hydrolysis (Saponification) | Days to Weeks | 10⁻⁵ to 10⁻⁶ |
| 11.0 | Ester Hydrolysis (Saponification) | Hours to Days | 10⁻⁴ to 10⁻⁵ |
| 13.0 | Rapid Ester Hydrolysis (Saponification) | Minutes to Hours | > 10⁻⁴ |
Table 2: Predicted Temperature-Dependent Stability at pH 5.0
| Temperature (°C) | Predicted Half-life (t½) | Predicted Rate Constant (k) (s⁻¹) |
| 4 | Months | < 10⁻⁷ |
| 25 | Weeks to Months | 10⁻⁶ to 10⁻⁷ |
| 40 | Days to Weeks | 10⁻⁵ to 10⁻⁶ |
| 60 | Hours to Days | 10⁻⁴ to 10⁻⁵ |
Experimental Protocols
The following are detailed, adaptable protocols for determining the stability of this compound.
pH-Rate Profile Determination
Objective: To determine the hydrolysis rate of the target compound across a range of pH values.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10, NaOH for pH 11-13)
-
Acetonitrile or other suitable co-solvent (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.
-
Reaction Solutions: For each pH to be tested, pipette a small volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration (e.g., 100 µg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
Incubation: Aliquot the reaction solutions into sealed vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot from each vial. The frequency of sampling will depend on the expected rate of degradation at each pH.
-
Quenching (if necessary): If the degradation is rapid, the reaction in the aliquot should be quenched immediately by neutralizing the pH or by rapid cooling.
-
HPLC Analysis: Analyze the concentration of the remaining parent compound in each sample by HPLC. Develop a suitable chromatographic method to separate the parent compound from its degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Identification of Degradation Products
Objective: To identify the structures of the major degradation products.
Materials:
-
Degraded samples from the pH-rate profile study
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Forced Degradation: Prepare solutions of the target compound at representative acidic (e.g., pH 2) and basic (e.g., pH 12) conditions. Allow the degradation to proceed until a significant portion of the parent compound has been consumed.
-
LC-MS Analysis: Inject the degraded samples into an LC-MS system to separate the degradation products and obtain their mass-to-charge ratios. This will provide the molecular weights of the degradation products.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the major degradation product peaks to obtain fragmentation patterns, which can help in elucidating their structures.
-
Isolation and NMR (if necessary): For unambiguous structure confirmation, the major degradation products can be isolated using preparative HPLC, and their structures can be determined by ¹H and ¹³C NMR spectroscopy.
Conclusion
The stability of this compound is governed by the chemical properties of its cyclic ketal and methyl ester functional groups. It is predicted to be most stable in the neutral to slightly acidic pH range (pH 5-7). Significant degradation is expected under strongly acidic conditions due to the hydrolysis of the 1,3-dioxane ring and, to a lesser extent, the ester. Under basic conditions, the primary degradation pathway is the irreversible saponification of the methyl ester. Temperature will also play a crucial role, with higher temperatures accelerating all degradation pathways. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise stability profile of this compound and to identify its degradation products, thereby ensuring its effective and safe use in their applications.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Guide to the Solubility of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary for its determination in a laboratory setting.
Compound Characteristics and Solubility Prediction
This compound (CAS No. 155818-14-7) is an organic compound with the molecular formula C₈H₁₄O₄.[1][2] Its structure includes a methyl ester functional group and a dioxane ring, which features ether linkages. These functional groups impart a degree of polarity to the molecule.
Based on the principle of "like dissolves like," the presence of polar ester and ether groups suggests that this compound will exhibit solubility in a range of organic solvents.[3] It is predicted to be soluble in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) and polar protic solvents (e.g., Methanol).[4] Its solubility is expected to be lower in nonpolar solvents such as hexane or toluene.
Quantitative Solubility Data
Table 1: Experimental Solubility Data for this compound
| Organic Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Methanol | Polar Protic | 25 | Data to be determined | |
| e.g., Ethanol | Polar Protic | 25 | Data to be determined | |
| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | |
| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | |
| e.g., Dichloromethane | Polar Aprotic | 25 | Data to be determined | |
| e.g., Tetrahydrofuran (THF) | Polar Aprotic | 25 | Data to be determined | |
| e.g., Toluene | Nonpolar | 25 | Data to be determined | |
| e.g., Hexane | Nonpolar | 25 | Data to be determined |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, adapted from standard shake-flask methods.[5][6] This method measures the saturation solubility of a compound at equilibrium.[5]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermomixer or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a similar quantitative analytical instrument.
3.2. Procedure
-
Preparation: Accurately weigh an excess amount of the solid compound into a glass vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 25°C) with vigorous shaking (e.g., 700 rpm) for a sufficient period to reach equilibrium, typically 24 hours.[5]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the incubation temperature for at least one hour to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental process and the theoretical basis for solvent selection.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Logical diagram for predicting solubility based on polarity.
References
Conformational Landscape of 2,2-Dimethyl-1,3-Dioxane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-1,3-dioxane scaffold is a crucial structural motif in numerous natural products and pharmacologically active compounds. The spatial arrangement of substituents on this heterocyclic ring system dictates the molecule's three-dimensional shape, polarity, and, consequently, its biological activity. A comprehensive understanding of the conformational preferences of these derivatives is paramount for the rational design and development of novel therapeutics. This technical guide provides a deep dive into the conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Fundamental Principles of Conformational Analysis
The 1,3-dioxane ring, akin to cyclohexane, predominantly adopts a chair conformation to alleviate angle and torsional strain. However, the introduction of two oxygen atoms into the six-membered ring leads to altered bond lengths and angles, resulting in a distinct conformational behavior. The chair conformation of a substituted 2,2-dimethyl-1,3-dioxane can undergo ring inversion, transitioning between two non-equivalent chair forms through higher-energy twist-boat intermediates. The equilibrium between these conformers is governed by a complex interplay of steric, electronic, and stereoelectronic effects.
The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial orientations of that substituent. A larger positive A-value indicates a stronger preference for the equatorial position to minimize unfavorable steric interactions.
Quantitative Conformational Data
The following tables summarize key quantitative data for substituents on the 1,3-dioxane ring, focusing on conformational free energies (A-values) and NMR coupling constants, which are instrumental in determining conformational equilibria.
Table 1: Conformational Free Energies (A-values) of Substituents at C5 in the 1,3-Dioxane Ring [1]
| Substituent (R) | -ΔG° (kcal/mol) | Solvent |
| Ethyl (Et) | 0.8 | CHCl₃ |
| Isopropyl (i-Pr) | 0.9 | CHCl₃ |
| tert-Butyl (t-Bu) | 1.1 | CCl₄ |
| Phenyl (Ph) | 1.3 | Et₂O |
Note: A positive -ΔG° value indicates a preference for the equatorial conformer.
Table 2: Calculated and Experimental Vicinal ¹H NMR Coupling Constants (Hz) for 5-Substituted 1,3-Dioxanes [1]
| Substituent (R) | J(4a,5a) | J(4a,5e) | J(4e,5a) | J(4e,5e) |
| Calculated (Axial R) | ||||
| Ethyl (Et) | 11.7 | 5.0 | 3.3 | 2.6 |
| Isopropyl (i-Pr) | 11.7 | 5.0 | 3.4 | 2.6 |
| tert-Butyl (t-Bu) | 11.6 | 4.5 | 4.2 | 2.1 |
| Phenyl (Ph) | 11.1 | 5.1 | 3.7 | 2.0 |
| Calculated (Equatorial R) | ||||
| Ethyl (Et) | - | - | - | - |
| Isopropyl (i-Pr) | - | - | - | - |
| tert-Butyl (t-Bu) | 10.3 | 4.4 | - | - |
| Phenyl (Ph) | 10.5 | 4.6 | - | - |
| Experimental | ||||
| Ethyl (Et) | 9.0 | 4.2 | - | - |
| Isopropyl (i-Pr) | - | - | - | - |
| tert-Butyl (t-Bu) | - | - | - | - |
| Phenyl (Ph) | - | - | - | - |
Note: "a" denotes axial and "e" denotes equatorial protons. The calculated values provide a basis for interpreting experimental spectra.
The Anomeric Effect in 2,2-Dimethyl-1,3-Dioxane Derivatives
A key stereoelectronic phenomenon governing the conformation of 1,3-dioxane derivatives is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, contrary to what would be predicted based on steric hindrance alone.[2] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond. In 2,2-dimethyl-1,3-dioxane derivatives, this effect becomes relevant when one of the methyl groups at C2 is replaced by an electronegative atom or group (e.g., an alkoxy group).
Experimental and Computational Protocols
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides a powerful approach for the detailed conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives.
NMR Spectroscopy Protocol
Objective: To determine the conformational equilibrium and elucidate the stereochemistry of a substituted 2,2-dimethyl-1,3-dioxane.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the chemical shifts (δ) and coupling constants (J) of the ring protons. Protons in axial and equatorial positions exhibit distinct chemical shifts and coupling patterns.
-
Vicinal coupling constants (³JHH) are particularly informative. For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons on the ring is indicative of a diaxial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or diequatorial arrangements.
-
-
2D NMR Spectroscopy (NOESY):
-
Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions between protons.
-
The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity (typically < 5 Å). This is invaluable for confirming the relative stereochemistry and conformational preferences of substituents. For instance, a NOE between a substituent and an axial ring proton would support an axial orientation of that substituent.
-
-
Data Analysis:
-
Integrate the signals of the axial and equatorial conformers if they are distinct at the experimental temperature to determine their relative populations.
-
Use the measured vicinal coupling constants in conjunction with the Karplus equation to estimate dihedral angles.
-
Calculate the conformational free energy (ΔG°) from the equilibrium constant (K) derived from the conformer populations using the equation: ΔG° = -RTlnK.
-
Computational Modeling Protocol
Objective: To calculate the relative energies of different conformers and to predict NMR parameters for comparison with experimental data.
Methodology:
-
Conformational Search:
-
Construct the 3D structure of the 2,2-dimethyl-1,3-dioxane derivative.
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, twist-boat, etc.). This can be done using molecular mechanics force fields (e.g., MMFF94, AMBER).
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Calculate the relative Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations.
-
-
NMR Parameter Prediction:
-
Use the optimized geometries to calculate NMR parameters, such as chemical shifts and spin-spin coupling constants, using methods like the Gauge-Including Atomic Orbital (GIAO) method for chemical shifts.
-
Compare the calculated NMR parameters with the experimental data to validate the computational model and to aid in the assignment of the experimental spectrum.
-
Visualizing Conformational Dynamics and Analysis Workflows
Graphviz diagrams are provided below to illustrate key concepts and workflows in the conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives.
Caption: Conformational interconversion pathway for a substituted 2,2-dimethyl-1,3-dioxane.
References
Methodological & Application
Application Notes and Protocols for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a versatile chiral building block in modern organic synthesis. Its rigid dioxane backbone, derived from glycerol, provides a stereochemically defined scaffold that is amenable to a variety of chemical transformations. The presence of the methyl ester and the protected 1,3-diol functionalities makes it a valuable synthon for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. The acetal group serves as a convenient protecting group for the diol, which can be readily removed under acidic conditions to reveal the vicinal diols for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
This compound is primarily utilized as a chiral precursor for the synthesis of a variety of important molecular frameworks. Its key applications include:
-
Synthesis of Chiral Alcohols and Amines: The ester functionality can be reduced to a primary alcohol or converted to an amide and subsequently reduced to an amine, providing access to valuable chiral synthons.
-
Carbon-Carbon Bond Formation: The carbon atom alpha to the ester can be functionalized through enolate chemistry, allowing for the introduction of various substituents.
-
Heterocycle Synthesis: The inherent functionalities of the molecule make it a suitable starting material for the construction of various heterocyclic systems.
-
Total Synthesis of Natural Products: Its stereodefined structure is exploited in the total synthesis of complex natural products where control of stereochemistry is crucial.
Experimental Protocols
Protocol 1: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol via Reduction of the Methyl Ester
This protocol describes the reduction of the methyl ester group of this compound to a primary alcohol. This transformation is a fundamental step in utilizing this chiral building block for further synthetic elaborations.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 155818-14-7 | 174.19 | 5.0 g | 28.7 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.3 g | 34.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (50 mL).
-
Carefully add lithium aluminum hydride (1.3 g, 34.2 mmol) to the THF in portions at 0 °C (ice bath).
-
Prepare a solution of this compound (5.0 g, 28.7 mmol) in anhydrous THF (50 mL).
-
Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential addition of water (1.3 mL), 15% aqueous NaOH (1.3 mL), and then water (3.9 mL) (Fieser workup).
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2,2-Dimethyl-1,3-dioxan-5-yl)methanol.
Expected Yield: 85-95%
Protocol 2: Amide Coupling with Benzylamine
This protocol details the conversion of the methyl ester to the corresponding N-benzyl amide. This is a common transformation to introduce an amine functionality, which can be a key step in the synthesis of various bioactive molecules.
Reaction Scheme:
Caption: Two-step synthesis of N-benzyl-2,2-dimethyl-1,3-dioxane-5-carboxamide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 155818-14-7 | 174.19 | 5.0 g | 28.7 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 1.44 g | 34.4 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 25 mL | - |
| Benzylamine | 100-46-9 | 107.15 | 3.4 g (3.46 mL) | 31.6 |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | 94790-37-1 | 379.24 | 12.0 g | 31.6 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 7.4 g (9.9 mL) | 57.4 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
Part A: Hydrolysis of the Methyl Ester
-
Dissolve this compound (5.0 g, 28.7 mmol) in a mixture of THF (50 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (1.44 g, 34.4 mmol) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a white solid, which can be used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A in anhydrous DMF (100 mL) under an inert atmosphere.
-
Add benzylamine (3.4 g, 31.6 mmol) and DIPEA (7.4 g, 57.4 mmol) to the solution.
-
Add HBTU (12.0 g, 31.6 mmol) in one portion and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Benzyl-2,2-dimethyl-1,3-dioxane-5-carboxamide.
Expected Yield: 75-85% over two steps.
Logical Workflow for Chiral Amine Synthesis
The following diagram illustrates a typical synthetic workflow starting from this compound to produce a chiral amine, a common building block in drug discovery.
Caption: Synthetic pathway from the title compound to a chiral amino alcohol.
Data Summary
| Protocol | Starting Material | Product | Reagents | Solvent(s) | Reaction Time | Typical Yield (%) |
| 1 | This compound | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | LiAlH₄ | THF | 4 hours | 85-95 |
| 2 | This compound | N-Benzyl-2,2-dimethyl-1,3-dioxane-5-carboxamide | LiOH, Benzylamine, HBTU, DIPEA | THF/H₂O, DMF | 16-22 hours | 75-85 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex chiral molecules. The protocols provided herein for its reduction and amidation represent fundamental transformations that open avenues to a wide array of more complex structures. The ability to manipulate the ester functionality while the diol is protected allows for a modular and stereocontrolled approach to the synthesis of important pharmaceutical intermediates and natural products. Researchers and drug development professionals can leverage these methods to construct novel chemical entities with high stereochemical purity.
Application Notes: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate as a Versatile Chiral Building Block
Introduction
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable chiral building block in asymmetric synthesis, prized for its rigid cyclic structure which effectively shields one face of the molecule and controls the stereochemical outcome of reactions. Derived from serine or glyceraldehyde, this compound serves as a versatile C3 synthon. Its structure incorporates a protected diol (as an acetonide) and an ester functionality, providing latent hydroxyl and carboxyl groups that can be selectively manipulated. The fixed chair conformation of the dioxane ring, with bulky substituents occupying equatorial positions, allows for predictable diastereoselectivity in a variety of chemical transformations. This makes it an essential tool for the stereocontrolled synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.
Key Features and Applications
-
Chiral Pool Synthesis: This building block is readily prepared from components of the chiral pool, such as D- and L-serine or D- and L-glyceraldehyde, making both enantiomers accessible for the synthesis of target molecules with specific stereochemistry.[1][2][3]
-
Stereodirecting Group: The rigid 1,3-dioxane ring acts as a powerful stereodirecting element. The acetonide group locks the conformation, enabling highly diastereoselective reactions at or adjacent to the C5 position.
-
Functional Group Interconversion: The ester at the C5 position is a versatile handle for a wide range of transformations. It can be reduced to a primary alcohol, converted to amides, or hydrolyzed to the corresponding carboxylic acid. The dioxane ring can be cleaved under acidic conditions to reveal a 1,3-diol.
-
Applications in Drug Synthesis: Its utility has been demonstrated in the synthesis of various complex molecules. For instance, derivatives of this building block are crucial intermediates in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) and other pharmacologically significant compounds.[4]
Synthetic Transformations and Data
The true utility of this compound lies in its capacity for controlled chemical modification. The following sections detail common transformations and provide representative data.
Reduction of the Ester to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
The reduction of the methyl ester to the corresponding primary alcohol is a fundamental transformation that opens up further synthetic routes, such as oxidation to the aldehyde or etherification. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.
Data Summary: Ester Reduction
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | LiAlH₄ | THF | 0 to 25 | 2.5 | ~90-95 | [5] |
| 2 | NaBH₄ / CoCl₂ | Methanol | 25 | 4 | >90 | [6] |
Table 1: Comparison of reaction conditions for the reduction of the methyl ester.
Hydrolysis to 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
Saponification of the methyl ester provides the corresponding carboxylic acid, a key intermediate for amide bond formation or other modifications at the carboxyl group.
Data Summary: Ester Hydrolysis
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH | THF / H₂O | 50 | 12 | >95 | [7] |
| 2 | LiOH | THF / H₂O | 25 | 6 | >95 | General Procedure |
Table 2: Typical conditions for the hydrolysis of the methyl ester.
Experimental Protocols
Protocol 1: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol via LiAlH₄ Reduction
This protocol describes the reduction of this compound to its corresponding alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with a suspension of lithium aluminum hydride (1.3 equivalents) in anhydrous THF.
-
The suspension is cooled to 0°C using an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the cooled suspension over 20 minutes, maintaining the internal temperature below 5°C.[5]
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 20 minutes and then allowed to warm to room temperature (25°C) and stirred for 2 hours.[5]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by cooling the flask to 0°C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then a saturated solution of Na₂SO₄.
-
The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid via Hydrolysis
This protocol details the saponification of the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a mixture of THF and water (2:1 v/v), add sodium hydroxide (1.5 equivalents).[7]
-
The reaction mixture is stirred at 50°C and monitored by TLC.[7]
-
Upon completion, the mixture is cooled to room temperature, and the THF is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH ~2-3 with 1M HCl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a solid, which can be purified by recrystallization.
Visualized Synthetic Pathways
The following diagrams illustrate the logical workflow for the preparation and subsequent functionalization of the chiral building block.
Caption: Synthetic utility of the chiral building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 4728-12-5 | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Emerging Role of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and its Analogs in the Synthesis of Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and its closely related analog, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), are versatile building blocks in medicinal chemistry. Their unique structural features make them valuable precursors for the synthesis of a variety of heterocyclic compounds, most notably the quinolone class of antibiotics. Quinolones are a critical group of broad-spectrum antibacterial agents that exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of these dioxane derivatives in the synthesis of quinolone antibiotics and outlines the underlying mechanism of action of the resulting therapeutic agents.
Application: Synthesis of Quinolone Antibiotics
The core structure of quinolone antibiotics is frequently assembled using the Gould-Jacobs reaction.[6][7][8] This synthetic route typically involves the condensation of an aniline derivative with a malonic acid derivative, followed by a thermal cyclization to form the quinolone scaffold. While the classical approach utilizes diethyl ethoxymethylenemalonate, derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have proven to be highly effective substitutes, offering advantages in reactivity and yield.[9][10]
The general scheme involves the reaction of an aniline with a 5-((arylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate, which is readily prepared from Meldrum's acid and a trialkyl orthoformate. Subsequent thermal cyclization of this intermediate leads to the formation of the 4-hydroxyquinolone-3-carboxylic acid scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2,2-dimethyl-5-(((4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione (Intermediate)
This protocol describes the synthesis of a key intermediate for the subsequent cyclization to a quinolone core.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Triethyl orthoformate
-
4-Nitroaniline
-
Ethanol
Procedure:
-
A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and triethyl orthoformate (1.2 eq) is heated at reflux for 2 hours.
-
After cooling, 4-nitroaniline (1.0 eq) is added to the reaction mixture.
-
The mixture is then refluxed for an additional 30 minutes.
-
Upon cooling, the solid product precipitates and is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield the desired intermediate.[9]
Protocol 2: Thermal Cyclization to form 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol outlines the conversion of the intermediate into the quinolone core structure.
Materials:
-
2,2-dimethyl-5-(((4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione
-
Diphenyl ether
Procedure:
-
The intermediate from Protocol 1 (1.0 eq) is suspended in diphenyl ether.
-
The mixture is heated to reflux (approximately 250 °C) for 30-45 minutes.
-
The reaction is cooled to room temperature, allowing the product to precipitate.
-
The solid is collected by filtration, washed with diethyl ether, and dried to afford the quinolone product.
Quantitative Data
The yields for the synthesis of quinolone precursors and the final cyclized products can vary depending on the specific substrates and reaction conditions. Below is a representative table of yields for similar reactions found in the literature.
| Intermediate/Product | Starting Materials | Reaction Type | Yield (%) | Reference |
| 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione | Meldrum's acid, triethyl orthoformate, 4-amino-1,2,4-triazole | Condensation | - | [9] |
| 7-Nitro-4-hydroxyquinoline-3-carboxylate | 2,2-dimethyl-5-(((4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione | Thermal Cyclization | - | |
| Ethyl 4-hydroxyquinoline-3-carboxylate | Aniline, diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | 47 | [11] |
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][12] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that accumulates ahead of the replication fork.[4][13]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) the daughter chromosomes after replication.[5][14]
Quinolones bind to the complex of these enzymes with DNA, stabilizing a transient double-strand break in the DNA.[15] This ternary complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events including the inhibition of DNA and RNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.[3][4]
Visualizations
Caption: Synthetic workflow for quinolone antibiotics.
Caption: Mechanism of action of quinolone antibiotics.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ablelab.eu [ablelab.eu]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis Utilizing 2,2-Dimethyl-1,3-Dioxane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-dimethyl-1,3-dioxane derivatives as versatile chiral building blocks in enantioselective synthesis. The focus is on the application of 2,2-dimethyl-1,3-dioxan-5-one and its derivatives in asymmetric transformations, offering a reliable pathway to enantiomerically enriched molecules crucial for drug discovery and development.
Introduction
Chiral 2,2-dimethyl-1,3-dioxane derivatives have emerged as powerful tools in asymmetric synthesis. Their rigid chair-like conformation and the potential for introducing stereodirecting groups allow for a high degree of stereocontrol in various chemical transformations. Among these, 2,2-dimethyl-1,3-dioxan-5-one is a key precursor that can be readily converted into chiral synthons. A particularly effective strategy involves the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries to form hydrazones with 2,2-dimethyl-1,3-dioxan-5-one. These hydrazones facilitate highly diastereoselective and enantioselective α-alkylation and Michael addition reactions. Subsequent removal of the auxiliary and further transformations of the dioxane ring provide access to a wide range of chiral molecules, including 1,3-diols and polyketide fragments.
Key Applications
The methodologies described herein have been successfully applied in the total synthesis of several natural products and pharmacologically active molecules. Notable applications include the synthesis of fragments for HIV-1 protease inhibitors and the antitumor agent (-)-gonioheptolide A.[1] The versatility of these building blocks makes them valuable for the construction of complex molecular architectures with high stereochemical purity.
Experimental Protocols
Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
This protocol outlines the synthesis of the key starting material, 2,2-dimethyl-1,3-dioxan-5-one, from tris(hydroxymethyl)aminomethane.[2]
Materials:
-
Tris(hydroxymethyl)aminomethane
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Triethylamine
-
n-Hexane
-
Water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium periodate (NaIO4)
-
Dichloromethane
-
5% aqueous sodium thiosulfate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in DMF (180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).
-
Stir the reaction mixture at room temperature for 22 hours.
-
Dilute the mixture with ethyl acetate and neutralize with triethylamine.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to afford 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).[2]
-
Dissolve the intermediate (10.2 g, 62.1 mmol) in water (60 mL) and add KH2PO4 (8.51 g, 621 mmol).
-
At 0 °C, slowly add a 0.5 M aqueous solution of NaIO4 (125 mL, 63 mmol) dropwise over 3 hours.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (7.35 g, 91% yield).[2]
Formation of the SAMP-Hydrazone of 2,2-Dimethyl-1,3-dioxan-5-one
This protocol describes the formation of the chiral hydrazone, a key intermediate for asymmetric alkylation and Michael addition reactions.[3]
Materials:
-
2,2-Dimethyl-1,3-dioxan-5-one
-
(S)-1-Amino-2-methoxymethylpyrrolidine (SAMP)
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, combine 2,2-dimethyl-1,3-dioxan-5-one and a slight molar excess of SAMP.
-
Heat the mixture gently under an inert atmosphere (e.g., argon) overnight.
-
Dilute the crude product with ether and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting SAMP-hydrazone by distillation or column chromatography.
Asymmetric α-Alkylation of the SAMP-Hydrazone
This protocol details the highly diastereoselective and enantioselective alkylation of the SAMP-hydrazone.[3]
Materials:
-
SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one
-
Anhydrous ether or THF
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., propyl iodide)
-
Saturated aqueous ammonium chloride
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi to a solution of diisopropylamine in anhydrous ether at 0 °C under an argon atmosphere.
-
Add a solution of the SAMP-hydrazone in anhydrous ether to the LDA solution at 0 °C and stir for 4 hours.
-
Cool the mixture to -110 °C (pentane/liquid nitrogen bath).
-
Slowly add the alkyl halide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the alkylated hydrazone by column chromatography.
Asymmetric Michael Addition of the SAMP-Hydrazone
This protocol describes the conjugate addition of the SAMP-hydrazone to α,β-unsaturated esters.[1]
Materials:
-
SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one
-
Anhydrous THF
-
Lithium diisopropylamide (LDA)
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Saturated aqueous ammonium chloride
Procedure:
-
Deprotonate the SAMP-hydrazone with LDA in anhydrous THF at a low temperature (e.g., -78 °C) to form the corresponding azaenolate.
-
Add the α,β-unsaturated ester to the azaenolate solution.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the Michael adduct by column chromatography.
Diastereoselective Reduction of α-Alkylated 2,2-Dimethyl-1,3-dioxan-5-one
This protocol details the reduction of the ketone functionality to a hydroxyl group, leading to the formation of chiral 1,3-diol precursors.[1]
Materials:
-
α-Alkylated 2,2-dimethyl-1,3-dioxan-5-one
-
Anhydrous THF
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the α-alkylated 2,2-dimethyl-1,3-dioxan-5-one in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add L-Selectride® solution dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the resulting diol derivative by column chromatography.
Cleavage of the SAMP-Hydrazone Auxiliary
This protocol describes a mild method for the removal of the chiral auxiliary to yield the free ketone.[4]
Materials:
-
Alkylated SAMP-hydrazone
-
Saturated aqueous oxalic acid solution
-
Diethyl ether
Procedure:
-
Dissolve the alkylated SAMP-hydrazone in diethyl ether.
-
Add a saturated aqueous solution of oxalic acid and stir the two-phase system vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the layers. The desired ketone will be in the ether layer, and the protonated auxiliary will be in the aqueous layer.
-
Wash the ether layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the ether layer to obtain the crude ketone, which can be further purified by chromatography or distillation.
-
The aqueous layer can be basified to recover the SAMP auxiliary.
Data Presentation
The following tables summarize the quantitative data for the key enantioselective reactions using 2,2-dimethyl-1,3-dioxan-5-one SAMP-hydrazone.
Table 1: Asymmetric α-Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one SAMP-Hydrazone [4]
| Entry | Electrophile (R-X) | Product | Yield (%) | de (%) | ee (%) |
| 1 | CH3I | (S)-4-Methyl-2,2-dimethyl-1,3-dioxan-5-one | 70 | ≥95 | ≥95 |
| 2 | CH3CH2I | (S)-4-Ethyl-2,2-dimethyl-1,3-dioxan-5-one | 72 | ≥95 | ≥95 |
| 3 | CH3(CH2)2I | (S)-4-Propyl-2,2-dimethyl-1,3-dioxan-5-one | 75 | ≥95 | ≥95 |
| 4 | PhCH2Br | (S)-4-Benzyl-2,2-dimethyl-1,3-dioxan-5-one | 68 | ≥95 | ≥95 |
Table 2: Asymmetric Michael Addition of 2,2-Dimethyl-1,3-dioxan-5-one SAMP-Hydrazone to α,β-Unsaturated Esters [1]
| Entry | Michael Acceptor | Product | Yield (%) | de (%) | ee (%) |
| 1 | Methyl acrylate | Methyl 3-((S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl)propanoate | 85 | ≥96 | ≥96 |
| 2 | Ethyl acrylate | Ethyl 3-((S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl)propanoate | 82 | ≥96 | ≥96 |
| 3 | t-Butyl acrylate | t-Butyl 3-((S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl)propanoate | 78 | ≥96 | ≥96 |
Table 3: Diastereoselective Reduction of α-Substituted 2,2-Dimethyl-1,3-dioxan-5-ones [1]
| Entry | Substrate (R-group) | Reducing Agent | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Methyl | L-Selectride® | >95:5 | 90 |
| 2 | Ethyl | L-Selectride® | >95:5 | 88 |
| 3 | Propyl | L-Selectride® | >95:5 | 85 |
| 4 | Benzyl | L-Selectride® | >95:5 | 82 |
Visualizations
The following diagrams illustrate the key workflows and transformations described in these application notes.
Caption: Workflow for the enantioselective α-alkylation of 2,2-dimethyl-1,3-dioxan-5-one.
Caption: Reaction pathway for Michael addition and subsequent diastereoselective reduction.
References
Application Notes and Protocols: Reactions of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate with a variety of nucleophiles. This versatile building block is of significant interest in organic synthesis and drug development due to the presence of a protected 1,3-diol and a reactive ester functionality. The reactions detailed herein include hydrolysis, reduction, aminolysis, and reactions with organometallic reagents, providing access to a range of valuable derivatives.
Introduction
This compound is a cyclic acetal and ester that serves as a valuable intermediate in the synthesis of complex organic molecules. The 2,2-dimethyl-1,3-dioxane moiety acts as a protecting group for a 1,3-diol, which is stable under various reaction conditions but can be readily removed under acidic conditions. The methyl ester at the C5 position provides a reactive site for nucleophilic attack, allowing for a variety of chemical transformations. This combination of a protected diol and a modifiable ester group makes it a key component in the synthesis of polyfunctional compounds, including those with pharmaceutical applications.
This document outlines the reactivity of this compound with common nucleophiles and provides detailed experimental procedures for these transformations.
Reaction with Nucleophiles: An Overview
The primary site of nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. Depending on the nucleophile and reaction conditions, this can lead to hydrolysis, reduction, amide formation, or the formation of tertiary alcohols. The 1,3-dioxane ring is generally stable to these nucleophilic reactions but can be cleaved under acidic conditions.
Application Notes and Protocols: Protecting Group Strategies Involving 2,2-Dimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-dimethyl-1,3-dioxane as a protecting group for 1,3-diols in organic synthesis. This acetal is a valuable tool in multi-step synthetic campaigns, offering robust protection under a variety of reaction conditions and straightforward removal when desired.
Introduction
The protection of hydroxyl groups is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. The 2,2-dimethyl-1,3-dioxane protecting group, an acetal derived from a 1,3-diol and acetone or an acetone equivalent, is a reliable choice for the simultaneous protection of two hydroxyl groups in a 1,3-relationship. Its formation is generally high-yielding, and its stability profile allows for a wide range of subsequent chemical transformations.
Stability Profile
The 2,2-dimethyl-1,3-dioxane protecting group is known for its stability under a variety of non-acidic conditions. This stability makes it a versatile protecting group in many synthetic routes.
Stable to:
-
Basic conditions: It is stable to strong bases such as sodium hydroxide, potassium carbonate, and amines.
-
Nucleophilic reagents: It is unreactive towards organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi).
-
Hydride reductions: It is stable to common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Oxidizing agents: It is generally stable to many common oxidizing agents, including those based on chromium (e.g., PCC, PDC) and manganese.[1]
-
Wittig reagents: It does not react with phosphorus ylides used in Wittig reactions.
Labile to:
-
Acidic conditions: The acetal linkage is readily cleaved under acidic conditions, which is the basis for its removal (deprotection). Even mild acids can facilitate its cleavage.[1]
Formation of 2,2-Dimethyl-1,3-dioxane Protecting Group
The most common and efficient method for the formation of a 2,2-dimethyl-1,3-dioxane is the reaction of a 1,3-diol with 2,2-dimethoxypropane in the presence of a catalytic amount of acid. This reaction is an equilibrium process, and the formation of the volatile byproducts, methanol and acetone, drives the reaction to completion.
General Reaction Scheme for Protection
Caption: Formation of a 2,2-dimethyl-1,3-dioxane.
Quantitative Data for Protection of 1,3-Diols
The following table summarizes the reaction conditions and yields for the protection of various 1,3-diols as their 2,2-dimethyl-1,3-dioxane derivatives using 2,2-dimethoxypropane as the acetone source.
| Substrate (1,3-Diol) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,2-Dimethylpropane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 | 50 min | 82 |
| 2,2-Bis(bromomethyl)propane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 | 60 min | 99 |
| 2-Pentylpropane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 | 60 min | 77 |
| Propane-1,2,3-triol (Glycerol) | HT-S | 2,2-Dimethoxypropane | 25 | 3.5 h | 95 (as the 1,2-dioxolane) |
| 2-(Hydroxymethyl)-2-methylpropane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 | 45 min | Not specified |
Note: HT-S is a sulfonated hydrothermal carbon catalyst.
Experimental Protocol: Protection of a 1,3-Diol
Objective: To protect a 1,3-diol as a 2,2-dimethyl-1,3-dioxane derivative.
Materials:
-
1,3-Diol (1.0 eq)
-
2,2-Dimethoxypropane (can be used as solvent or in excess)
-
Acid catalyst (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst like HT-S)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetone, if 2,2-dimethoxypropane is not the solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of the 1,3-diol in the chosen solvent, add 2,2-dimethoxypropane.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at the appropriate temperature (typically room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection of the 2,2-Dimethyl-1,3-dioxane Group
The removal of the 2,2-dimethyl-1,3-dioxane protecting group is typically achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
General Reaction Scheme for Deprotection
Caption: Deprotection of a 2,2-dimethyl-1,3-dioxane.
Quantitative Data for Deprotection of 2,2-Dimethyl-1,3-dioxanes
The following table provides examples of deprotection conditions for 2,2-dimethyl-1,3-dioxane derivatives.
| Substrate | Acid | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetonide of a diol | 60% Acetic Acid | Water | Not specified | Not specified | Good |
| Acetonide of a nucleoside | 3N HCl | Not specified | Not specified | Not specified | Good |
| General Acetonide | Trifluoroacetic Acid (TFA) | DCM | Room Temp | Varies | Typically high |
| General Acetonide | 4M HCl | Dioxane or Isopropanol | Room Temp | Varies | Often cleaner than TFA |
Experimental Protocol: Deprotection of a 2,2-Dimethyl-1,3-dioxane
Objective: To remove the 2,2-dimethyl-1,3-dioxane protecting group to regenerate the 1,3-diol.
Materials:
-
2,2-Dimethyl-1,3-dioxane protected compound (1.0 eq)
-
Acid (e.g., acetic acid, hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., water, methanol, tetrahydrofuran (THF), dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the protected compound in a suitable solvent.
-
Add the acid and stir the reaction mixture at the appropriate temperature (often room temperature).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for the protection of a 1,3-diol, a subsequent chemical transformation, and the final deprotection step.
Caption: A typical synthetic workflow.
References
Application Notes: Methyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate in the Synthesis of Ramatroban, a Thromboxane A2 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a versatile chiral building block derived from serine. The inherent chirality and functionalities of this molecule make it a valuable starting material for the asymmetric synthesis of complex bioactive molecules. This application note details its utility in the synthesis of the (R)-enantiomer of Ramatroban, a potent and selective thromboxane A2 (TXA2) receptor antagonist. Ramatroban is indicated for the treatment of allergic rhinitis and asthma.[1][2] The stereochemistry at the C3 position of the tetrahydrocarbazole moiety is crucial for its pharmacological activity.
Biological Context: Thromboxane A2 Signaling Pathway
Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and thromboxane synthase. It plays a pivotal role in hemostasis and inflammation. TXA2 exerts its effects by binding to the G-protein coupled thromboxane receptor (TP receptor), primarily coupled to Gq. Activation of the TP receptor initiates a signaling cascade leading to an increase in intracellular calcium concentration, resulting in platelet aggregation and smooth muscle contraction, including vasoconstriction and bronchoconstriction. In pathological conditions such as asthma and allergic rhinitis, elevated levels of TXA2 contribute to the inflammatory response and airway hyperresponsiveness. Ramatroban acts as a competitive antagonist at the TP receptor, thereby inhibiting the downstream signaling of TXA2 and ameliorating the symptoms of these conditions.
Caption: Thromboxane A2 signaling pathway and the antagonistic action of Ramatroban.
Synthetic Application: Chiral Precursor for a Key Ramatroban Intermediate
While a direct, one-pot synthesis of Ramatroban from this compound is not documented, this chiral synthon is strategically employed in the asymmetric synthesis of a key intermediate, (R)-3-amino-1,2,3,4-tetrahydro-9H-carbazole, which forms the core of the Ramatroban molecule. The synthesis leverages the stereocenter of the dioxane-carboxylate to establish the desired (R)-configuration of the amine in the tetrahydrocarbazole ring system.
The overall synthetic workflow can be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of Ramatroban.
Experimental Protocols
The following protocols are adapted from established synthetic transformations for analogous structures and represent a viable route for the preparation of a key chiral intermediate for Ramatroban synthesis starting from this compound.
Step 1: Hydrolysis of this compound to 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
This initial step involves the saponification of the methyl ester to the corresponding carboxylic acid.
-
Reaction:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water (H₂O)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
-
-
Quantitative Data:
| Parameter | Value |
| Reactant | This compound |
| Reagent | Lithium hydroxide |
| Solvent | THF/H₂O (3:1) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Yield | >95% |
Step 2: Amide Coupling with 1,2,3,4-Tetrahydro-9H-carbazole
The carboxylic acid is then coupled with the carbazole nucleus.
-
Reaction:
-
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
-
1,2,3,4-Tetrahydro-9H-carbazole
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (1.1 eq) in anhydrous DMF, add BOP reagent (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 1,2,3,4-Tetrahydro-9H-carbazole (1.0 eq) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the amide intermediate.
-
-
Quantitative Data:
| Parameter | Value |
| Reactants | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, 1,2,3,4-Tetrahydro-9H-carbazole |
| Coupling Reagent | BOP |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Yield | 75-85% |
Step 3: Deprotection and Cyclization to form the Chiral Tetrahydrocarbazole Intermediate
This crucial step involves the removal of the acetonide protecting group and a subsequent intramolecular reaction to form the chiral amine precursor.
-
Reaction:
-
Amide intermediate from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction progress is monitored by the disappearance of the starting material (TLC).
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.
-
The resulting diol can then be further manipulated (e.g., via mesylation and intramolecular cyclization) to yield the desired (R)-3-amino-1,2,3,4-tetrahydro-9H-carbazole derivative.
-
-
Quantitative Data:
| Parameter | Value |
| Reactant | Amide intermediate |
| Reagent | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | (for deprotection) >90% |
Subsequent standard synthetic transformations can be applied to elaborate this chiral intermediate into the final Ramatroban molecule. These steps typically involve N-alkylation with a propanoic acid equivalent and sulfonylation of the amine.
Conclusion
This compound serves as a valuable and efficient chiral starting material for the stereoselective synthesis of key intermediates for bioactive molecules like Ramatroban. The presented protocols provide a framework for the synthesis of a crucial chiral amine precursor, highlighting the strategic importance of this building block in asymmetric synthesis for drug discovery and development. The straightforward transformations and high yields make this an attractive route for accessing enantiomerically pure compounds.
References
Catalytic Applications of 2,2-Dimethyl-1,3-Dioxane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 2,2-dimethyl-1,3-dioxane derivatives. These compounds serve as versatile building blocks and catalysts in various synthetic transformations, offering high levels of stereocontrol and efficiency. The applications covered herein are particularly relevant to the fields of asymmetric synthesis and biofuel production, crucial areas in drug development and sustainable chemistry.
Application Note 1: Chiral Ligands for Asymmetric Catalysis
Derivatives of 2,2-dimethyl-1,3-dioxane are valuable precursors for the synthesis of chiral ligands. These ligands, when complexed with metal centers, can catalyze a variety of asymmetric reactions with high enantioselectivity. A notable example is the synthesis of chiral bipyridine-diol ligands, which are effective in iron(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions.
Synthesis of a Chiral (S,S)-3,3'-Dimethyl-(2,2'-bipyridine)-diol Ligand
A multi-step synthesis starting from commercially available materials can be employed to produce chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands with excellent stereoselectivities (99% de and >99.5% ee).[1][2] The key step involves an oxidative homocoupling of a chiral pyridine N-oxide.[1][2]
Application Note 2: Organocatalysis with 2,2-Dimethyl-1,3-dioxan-5-one
2,2-Dimethyl-1,3-dioxan-5-one is a key substrate in organocatalytic asymmetric aldol reactions. When reacted with isatins in the presence of chiral organocatalysts, such as prolinamides, it yields biologically important 3-substituted-3-hydroxy-2-oxindoles with high stereoselectivity.[3][4] This methodology provides a direct route to chiral scaffolds prevalent in many natural products and pharmaceuticals.
Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction
The chiral (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol ligand, in combination with an iron(II) salt like Fe(ClO₄)₂·6H₂O, forms a highly effective catalyst for the asymmetric Mukaiyama aldol reaction between silyl enol ethers and aldehydes. This reaction proceeds with high yields and enantioselectivities.
Quantitative Data Summary: Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction
| Entry | Aldehyde | Silyl Enol Ether | Product | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 95 | 95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 98 | 96:4 | 98 |
| 3 | 2-Naphthaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(hydroxy(naphthalen-2-yl)methyl)cyclohexan-1-one | 92 | 94:6 | 95 |
Fe(II)-Catalyzed Asymmetric Thia-Michael Addition
The same Fe(II)-catalyst system also demonstrates excellent performance in the asymmetric thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds. This reaction provides chiral β-thioethers, which are valuable intermediates in organic synthesis, in good to excellent yields and enantioselectivities.[5][6]
Quantitative Data Summary: Fe(II)-Catalyzed Asymmetric Thia-Michael Addition [6]
| Entry | Michael Acceptor | Thiol | Product | Yield (%) | er |
| 1 | (E)-3-Crotonoyloxazolidin-2-one | Benzylthiol | (R)-3-((R)-3-(benzylthio)butanoyl)oxazolidin-2-one | 94 | 96:4 |
| 2 | (E)-3-Crotonoyloxazolidin-2-one | 4-Methoxybenzenethiol | (R)-3-((R)-3-((4-methoxyphenyl)thio)butanoyl)oxazolidin-2-one | 92 | 95:5 |
| 3 | (E)-3-Cinnamoyloxazolidin-2-one | Benzylthiol | (R)-3-((R)-3-(benzylthio)-3-phenylpropanoyl)oxazolidin-2-one | 88 | 93:7 |
Organocatalytic Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one with Isatins
The reaction between 2,2-dimethyl-1,3-dioxan-5-one and various isatins, catalyzed by a chiral prolinamide, provides access to a range of 3-substituted-3-hydroxy-2-oxindoles in high yields and enantioselectivities.[3]
Quantitative Data Summary: Organocatalytic Asymmetric Aldol Reaction [4]
| Entry | Isatin Derivative | Catalyst Loading (mol%) | Product | Yield (%) | ee (%) |
| 1 | Isatin | 20 | 3-hydroxy-3-(2-oxopropyl)indolin-2-one | 95 | 57 |
| 2 | 5-Bromoisatin | 20 | 5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 98 | 99 |
| 3 | 5-Nitroisatin | 20 | 3-hydroxy-5-nitro-3-(2-oxopropyl)indolin-2-one | 96 | 98 |
Application Note 3: Synthesis of Solketal as a Biofuel Additive
2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal, is a derivative of glycerol and is a valuable fuel additive that improves the octane number of gasoline and reduces gum formation.[7] The synthesis of solketal via the acetalization of glycerol with acetone is a key process in the valorization of crude glycerol, a byproduct of biodiesel production. This reaction is efficiently catalyzed by various heterogeneous acid catalysts.
Quantitative Data Summary: Heterogeneous Catalysis for Solketal Synthesis
| Catalyst | Acetone:Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| Amberlyst-15 | 3:1 | 60 | 3 | 87.41 | >90 | [8] |
| Amberlyst-15 | 4:1 | 60 | 3 | 68.75 | >90 | [9][10] |
| H₃[PW₁₂O₄₀] (PW12) | 15:1 | 25 | 0.08 | 99.2 | 97.0 | [11][12][13] |
| H₃[PMo₁₂O₄₀] (PMo12) | 15:1 | 25 | 0.08 | 91.4 | >95 | [11][12][13] |
| H₄[SiW₁₂O₄₀] (SiW12) | 15:1 | 25 | 0.08 | 90.7 | >95 | [11][12][13] |
| H₃PW₁₂@AptesSBA-15 | 15:1 | 25 | 1 | 97 | 97 | [14][15][16] |
| Zeolite H-BEA | - | 40-80 | - | 70-76 | - | [17] |
Experimental Protocols
Protocol 1: General Procedure for Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol ligand (0.012 mmol, 6 mol%).
-
Add a solution of Fe(ClO₄)₂·6H₂O (0.01 mmol, 5 mol%) in a suitable solvent (e.g., CH₂Cl₂).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) followed by the silyl enol ether (0.3 mmol, 1.5 equiv).
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fe(II)-Catalyzed Asymmetric Thia-Michael Addition[6]
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol ligand (0.03 mmol, 6 mol%) and Fe(ClO₄)₂·6H₂O (0.025 mmol, 5 mol%).
-
Add the appropriate solvent (e.g., MeCN) and stir the mixture at room temperature for 30 minutes.
-
Add the Michael acceptor (0.5 mmol, 1.0 equiv) and the thiol (1.0 mmol, 2.0 equiv).
-
Stir the reaction at the specified temperature and monitor by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: General Procedure for Organocatalytic Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one with Isatins[4]
-
To a reaction vial, add the isatin derivative (0.28 mmol), the organocatalyst (e.g., a prolinamide, 20 mol%), and an additive if required (e.g., LiOH).
-
Add the solvent (e.g., acetone, which also acts as the reactant, 5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for Heterogeneously Catalyzed Synthesis of Solketal[8]
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add glycerol and the heterogeneous catalyst (e.g., Amberlyst-15, 3 wt% of total reactants).
-
Add acetone in the desired molar ratio to glycerol (e.g., 3:1).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction by taking aliquots at regular intervals and analyzing them by GC or other suitable methods.
-
Upon reaching the desired conversion, cool the reaction mixture and separate the catalyst by filtration.
-
Remove the excess acetone from the filtrate by distillation.
-
Purify the resulting solketal by vacuum distillation.
Visualizations
Caption: General workflow for asymmetric catalysis.
Caption: Workflow for solketal synthesis.
Caption: Asymmetric aldol reaction pathway.
References
- 1. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β-Unsaturated Oxazolidin-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Solketal Production by Glycerol Acetalization Using Amberlyst-15 Catalyst | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteropolyacids@Silica Heterogeneous Catalysts to Produce Solketal from Glycerol Acetalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. preprints.org [preprints.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocol for the Hydrolysis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the hydrolysis of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. This reaction involves the cleavage of both the ester and the cyclic acetal functional groups to yield 2-(hydroxymethyl)-3-hydroxy-2-methylpropanoic acid. The 1,3-dioxane moiety serves as a protecting group for a diol, and its removal is a crucial step in various synthetic pathways. The hydrolysis is typically achieved under acidic conditions, which facilitates the removal of the acetal and the conversion of the methyl ester to a carboxylic acid. This protocol is designed to be a reliable starting point for researchers and can be optimized based on specific experimental requirements.
Chemical Reaction
The overall chemical transformation is as follows:
This compound + 2 H₂O → 2-(hydroxymethyl)-3-hydroxy-2-methylpropanoic acid + Methanol + Acetone
Experimental Protocol
This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of this compound.
Materials and Reagents:
-
Hydrochloric acid (HCl), concentrated or a diluted solution (e.g., 2 M)
-
Deionized water
-
Organic solvent (e.g., Tetrahydrofuran (THF) or Dioxane, if needed for solubility)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Ethyl acetate or other suitable organic solvent for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an appropriate amount of water or a mixture of water and a co-solvent like THF to ensure solubility.
-
Acid Addition: Slowly add the acidic catalyst (e.g., 2 M HCl) to the reaction mixture while stirring. The molar ratio of acid to the starting material should be catalytic, but for complete hydrolysis, a stoichiometric amount or an excess may be required. A typical starting point is 1.1 to 2 equivalents of acid.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction time will vary depending on the temperature and the concentration of the acid.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous solution with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous phase) to remove any non-polar impurities.
-
The desired diacid product is often water-soluble. The aqueous layer can be concentrated under reduced pressure to obtain the crude product. Further purification might be necessary. Alternatively, if the product is extractable, saturate the aqueous layer with NaCl and perform a continuous extraction.
-
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography, depending on its physical properties.
-
Characterization: Characterize the final product using standard analytical methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Data Presentation
The following table provides a summary of typical quantitative data for the hydrolysis reaction. The exact values may need to be optimized for specific experimental setups.
| Parameter | Value | Notes |
| Reactant | This compound | 1.0 g (5.74 mmol) |
| Catalyst | 2 M Hydrochloric Acid | 5.74 mL (11.48 mmol, 2.0 eq) |
| Solvent | Water/THF (1:1) | 20 mL |
| Temperature | 60 °C | |
| Reaction Time | 4 - 8 hours | Monitor by TLC or GC |
| Expected Product | 2-(hydroxymethyl)-3-hydroxy-2-methylpropanoic acid | |
| Theoretical Yield | 0.85 g |
Visualizations
References
Synthetic Routes for C-5 Substituted-2,2-dimethyl-1,3-dioxane-4,6-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of C-5 substituted-2,2-dimethyl-1,3-dioxane-4,6-diones, commonly known as Meldrum's acid derivatives. These compounds are versatile intermediates in organic synthesis, serving as crucial building blocks for a wide array of complex molecules, including pharmaceuticals and natural products.[1][2][3] The high acidity of the C-5 methylene protons and the unique reactivity of the cyclic acylal structure make Meldrum's acid an attractive starting material for various carbon-carbon bond-forming reactions.[4][5][6]
Introduction to C-5 Substituted Meldrum's Acid Derivatives
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is a highly versatile reagent in organic synthesis due to the reactivity of its C-5 position.[4] Substitution at this position allows for the introduction of a wide variety of functional groups, leading to the generation of diverse molecular scaffolds. The principal synthetic strategies for modifying the C-5 position include Knoevenagel condensation, Michael addition, alkylation, and acylation. These methods provide access to a broad spectrum of derivatives with applications in medicinal chemistry and materials science.[7][8] For instance, derivatives of Meldrum's acid have shown potential as anticancer and antimicrobial agents.[5]
Key Synthetic Pathways
The primary synthetic routes to C-5 substituted Meldrum's acid derivatives are summarized below. Each pathway offers distinct advantages for accessing specific classes of compounds.
Figure 1: Overview of major synthetic pathways for C-5 substituted Meldrum's acid.
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of 5-arylidene and 5-alkylidene Meldrum's acid derivatives. This reaction involves the condensation of Meldrum's acid with aldehydes or ketones, typically in the presence of a basic catalyst, although catalyst-free conditions have also been reported.[9][10][11] These products are valuable intermediates for various subsequent transformations.[10]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water[11]
-
Reactants:
-
Meldrum's acid (1.0 mmol)
-
Aromatic or heteroaromatic aldehyde (1.0 mmol)
-
Water (5 mL)
-
-
Procedure:
-
Suspend Meldrum's acid and the aldehyde in water in a round-bottom flask.
-
Heat the mixture at 75°C for 2 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure 5-arylidene Meldrum's acid derivative.
-
Quantitative Data: Knoevenagel Condensation of Various Aldehydes
| Entry | Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2 | 95 | [11] |
| 2 | 4-Chlorobenzaldehyde | 2 | 98 | [11] |
| 3 | 4-Nitrobenzaldehyde | 2 | 99 | [11] |
| 4 | 4-Methoxybenzaldehyde | 2 | 96 | [11] |
| 5 | 2-Thiophenecarboxaldehyde | 2 | 92 | [11] |
Michael Addition
Meldrum's acid can act as a potent Michael donor, reacting with a variety of Michael acceptors such as α,β-unsaturated carbonyl compounds.[12][13] This reaction provides an efficient route to C-5 mono-alkylated Meldrum's acid derivatives, which are precursors for various applications, including the synthesis of thermosetting resins.[14]
Experimental Workflow: Michael Addition
Figure 2: General workflow for the Michael addition of Meldrum's acid.
Experimental Protocol: Michael Addition to Nitroalkenes[15]
-
Reactants:
-
Meldrum's acid (1.6 mmol)
-
Nitroalkene (0.8 mmol)
-
Organocatalyst (e.g., Cinchona alkaloid-based thiourea, 10 mol%)
-
Solvent (e.g., Toluene, 0.5 mL)
-
-
Procedure:
-
To a solution of the nitroalkene and Meldrum's acid in the solvent, add the organocatalyst.
-
Stir the reaction mixture at room temperature for the specified time (see table below).
-
Monitor the reaction for the consumption of the nitroalkene.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the Michael adduct.
-
Quantitative Data: Asymmetric Michael Addition to Nitroalkenes[15]
| Entry | Nitroalkene (R) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Phenyl | 8 | >95 | 49 | [15] |
| 2 | 4-Chlorophenyl | 8 | >95 | 51 | [15] |
| 3 | 3-Methoxyphenyl | 12 | >95 | 55 | [15] |
| 4 | 2-Naphthyl | 10 | >95 | 52 | [15] |
| 5 | n-Pentyl | 19 | >95 | 68 | [15] |
C-5 Alkylation
Direct alkylation of Meldrum's acid at the C-5 position with alkyl halides is a fundamental transformation for introducing alkyl substituents. The reaction is typically carried out in the presence of a base. Both mono- and di-alkylation can be achieved by controlling the stoichiometry of the reagents.[4]
Experimental Protocol: Mono-alkylation with Alkyl Halides[8]
-
Reactants:
-
Meldrum's acid (1.0 equiv)
-
Alkyl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a stirred solution of Meldrum's acid in DMF, add potassium carbonate.
-
Add the alkyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
C-5 Acylation
Acylation of Meldrum's acid at the C-5 position, typically with acyl chlorides in the presence of pyridine, yields 5-acyl Meldrum's acid derivatives. These compounds are important precursors for the synthesis of β-keto esters and other heterocyclic compounds.[16][17]
Experimental Protocol: Acylation with Acetyl Chloride[16]
-
Reactants:
-
Meldrum's acid (22.0 g)
-
Pyridine (24.8 mL)
-
Acetyl chloride (13.1 mL)
-
Methylene chloride (171.3 mL)
-
-
Procedure:
-
Dissolve Meldrum's acid and pyridine in methylene chloride in a three-necked flask and cool to -25°C.
-
Slowly add a solution of acetyl chloride in methylene chloride over 1 hour.
-
After the addition is complete, warm the reaction mixture to 0°C over 3 hours.
-
Quench the reaction by adding methanol (30 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, dilute with methylene chloride, and wash sequentially with saturated aqueous ammonium chloride and water.
-
Extract the aqueous layers with methylene chloride.
-
Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the acylated product.
-
This protocol provides a general framework for the acylation of Meldrum's acid. The specific conditions may need to be optimized for different acylating agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Meldrum's acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the physical state of your crude product (oil or solid), the nature of the impurities, and the desired final purity.
Q2: My product is an oil. Which purification method is most suitable?
A2: For oily products, vacuum distillation is often the preferred method for removing non-volatile impurities and residual solvents. If distillation does not provide sufficient purity, flash column chromatography is an excellent secondary option to separate the target compound from closely related impurities based on polarity.
Q3: My product is a solid but appears impure. What is the best way to purify it?
A3: For solid materials, recrystallization is typically the most efficient method to obtain highly pure crystalline product. If the solid is significantly impure or "oils out" during recrystallization, column chromatography followed by recrystallization of the purified fractions is recommended.
Q4: What are the likely impurities I might encounter in my crude this compound?
A4: Common impurities often originate from the synthesis process and can include:
-
Unreacted Starting Materials: Such as 2,2-dimethyl-1,3-propanediol and the methyl ester of a dihydroxyacetone precursor.
-
Hydrolysis Products: The dioxane ring is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of acetone and methyl 2,3-dihydroxypropanoate. The ester can also be hydrolyzed to 2,2-dimethyl-1,3-dioxane-5-carboxylic acid under acidic or basic conditions.
-
Byproducts from Acetal Exchange: If transacetalization is used for synthesis, byproducts from the acetal donor may be present.
-
Residual Solvents and Catalysts: Traces of solvents used in the reaction and workup, as well as any acid or base catalysts, may remain.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be effectively determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range for solid samples also indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Test solubility in small-scale trials with various solvents like ethanol, isopropanol, ethyl acetate/hexanes, or toluene. |
| Compound "oils out" instead of crystallizing upon cooling. | The cooling process is too rapid, the solution is supersaturated, or there are significant impurities lowering the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, consider purifying by column chromatography first. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. To induce crystallization, you can scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The chosen eluent system does not have the optimal polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal eluent should give your target compound an Rf value of 0.25-0.35. A good starting point for this compound is a mixture of hexanes and ethyl acetate; adjust the ratio to achieve the desired separation. |
| The compound is streaking on the column. | The compound may be too polar for the eluent, the column may be overloaded, or the compound is degrading on the silica gel. | If streaking occurs, try a more polar eluent system. Ensure that the amount of crude material loaded is not more than 1-2% of the weight of the silica gel. Since the dioxane ring can be sensitive to the acidic nature of silica, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent). |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | The heating is too rapid or uneven. | Use a stirring mechanism (magnetic stir bar or overhead stirrer) and a heating mantle for even heat distribution. Apply heat gradually. |
| Product is not distilling at the expected temperature/pressure. | The vacuum is not sufficient, or there is a leak in the system. The thermometer is not placed correctly. | Check all connections for leaks and ensure the vacuum pump is functioning correctly. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature. |
| Product appears to be decomposing in the distillation pot. | The distillation temperature is too high. | Improve the vacuum to lower the boiling point of the compound. Ensure the heating mantle temperature is not excessively high. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying the compound from non-volatile impurities.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. The boiling point of a related compound, Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, is reported as 70-75 °C at 10 mmHg. The boiling point of the target compound is expected to be in a similar range under reduced pressure.
-
Completion: Stop the distillation when the temperature drops or when most of the material has distilled, leaving a small residue.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
-
Eluent Selection: Using TLC, determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should provide an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol is ideal for obtaining high-purity crystalline material from a solid crude product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| CAS Number | 155818-14-7 | [1][2] |
Table 2: Suggested Starting Solvent Systems for Chromatography
| Impurity Polarity | Suggested Eluent System (v/v) |
| Less Polar | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) |
| More Polar | Hexanes / Ethyl Acetate (e.g., 2:1 to 1:1) or Dichloromethane / Methanol (e.g., 99:1) |
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical flowchart for troubleshooting common purification issues.
References
optimizing reaction conditions for the synthesis of 2,2-dimethyl-1,3-dioxane derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,2-dimethyl-1,3-dioxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2,2-dimethyl-1,3-dioxane derivatives in organic synthesis? A1: The formation of 2,2-dimethyl-1,3-dioxane derivatives is a widely used method for protecting 1,3-diols.[1][2] This protecting group, also known as an acetonide, is stable in neutral or basic conditions, and against various nucleophiles and reducing agents, making it valuable in multi-step synthesis.[3]
Q2: What are the common reagents used to form the 2,2-dimethyl-1,3-dioxane group? A2: The most common reagents are acetone, 2,2-dimethoxypropane (DMP), or 2-methoxypropene.[4] 2,2-dimethoxypropane is often preferred because the byproducts, methanol and acetone, are volatile and can be easily removed to drive the reaction to completion.[3][5]
Q3: Which catalysts are typically employed for this reaction? A3: The reaction is an acid-catalyzed process.[3] Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) and Lewis acids (e.g., ZrCl₄, FeCl₃) can be used to promote the reaction.[6][7][8] Iodine has also been reported as an effective and mild catalyst.[7][9]
Q4: How can the 2,2-dimethyl-1,3-dioxane protecting group be removed? A4: Deprotection is typically achieved through acid-catalyzed hydrolysis.[10] This can be done using aqueous acid or by transacetalization in a solvent like acetone with an acid catalyst.[10]
Troubleshooting Guide
Q5: My reaction is very slow or is not reaching completion. What are the possible causes? A5: This is a common issue related to the equilibrium nature of the acetalization reaction.
-
Water Presence: The formation of water as a byproduct can create a thermodynamic and kinetic barrier, preventing the reaction from going to completion.[8] Ensure all reagents and glassware are anhydrous. Using a reagent like 2,2-dimethoxypropane helps as it acts as a water scavenger.[5]
-
Inefficient Byproduct Removal: The reaction is driven forward by removing the byproducts (water or methanol).[3][5] If using acetone, employ a Dean-Stark apparatus to remove water.[10] When using 2,2-dimethoxypropane, distilling off the methanol and acetone formed can shift the equilibrium towards the product.[5]
-
Insufficient Catalyst: The catalyst concentration may be too low. Consider a modest increase in the catalyst loading.
Q6: I am observing the formation of significant side products. What are they and how can I avoid them? A6: A common side reaction is the acid-catalyzed formation of enol ethers.[5] This can occur at relatively low temperatures (e.g., 50 °C). To suppress this, you can modify the workup procedure to include a neutralization step with a mild base (e.g., saturated sodium bicarbonate solution) before concentrating the product mixture.[5]
Q7: The yield of my desired product is consistently low. How can I optimize the reaction? A7: Low yields can result from incomplete reactions, side product formation, or issues with product isolation.
-
Optimize Catalyst: The choice of catalyst can be critical. While strong acids like H₂SO₄ are effective, they can sometimes lead to degradation. Milder catalysts like p-TsOH or iodine can provide better yields and cleaner reactions.[7][8]
-
Adjust Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. For the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), an optimal temperature of 30°C was found to maximize yield.[9]
-
Reagent Stoichiometry: Using a slight excess of the acetal-forming reagent (e.g., acetone or 2,2-dimethoxypropane) can help drive the equilibrium towards the product.[1][9]
Q8: My starting diol is complex and has other acid-sensitive functional groups. What conditions should I use? A8: For acid-sensitive substrates, it is crucial to use mild reaction conditions.
-
Mild Catalyst: Iodine is an excellent choice as it can catalyze the reaction under neutral conditions, preserving other acid-labile groups.[7]
-
Controlled Reaction Time and Temperature: Perform the reaction at the lowest practical temperature (room temperature if possible) and monitor the reaction closely by TLC or GC to avoid prolonged exposure to acidic conditions.
Data Presentation
Table 1: Optimized Conditions for the Synthesis of Meldrum's Acid [9]
| Parameter | Optimized Value |
|---|---|
| Substrate | Malonic Acid (0.1 mol) |
| Reagent Ratio (Malonic Acid:Acetone) | 1.0 : 1.1 |
| Catalyst | Iodine |
| Catalyst Loading | 0.2 g per 0.1 mol Malonic Acid |
| Temperature | 30 °C |
| Reaction Time | 3.0 h |
| Yield | 77.1% |
Table 2: Acetalization of Various 1,3-Diols using a Heterogeneous Catalyst (HT-S) [1] Working conditions: Substrate (0.5 g), Catalyst HT-S (25 mg), 2,2-dimethoxypropane (5 mL), 80 °C.
| Substrate (1,3-Diol) | Reaction Time (min) | Yield |
|---|---|---|
| 2,2-bis(bromomethyl)propane-1,3-diol | 60 | 99% |
| 2-pentylpropane-1,3-diol | 60 | 77% (after purification) |
| 2,2-bis(hydroxymethyl)propane-1,3-diol | 55 | 99% |
Experimental Protocols
Protocol 1: General Protection of a 1,3-Diol using 2,2-Dimethoxypropane
This protocol is a general starting point for the protection of 1,3-diols.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To a solution of the 1,3-diol (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or DMF), add 2,2-dimethoxypropane (1.5 - 2.0 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or a saturated aqueous NaHCO₃ solution until gas evolution ceases.[3]
-
Workup: Transfer the mixture to a separatory funnel. If an aqueous quench was used, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography.
Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)[6][9][11]
-
Preparation: To a flask, add malonic acid (1.0 eq) and acetone (1.1 eq).
-
Condensing Reagent: Add acetic anhydride, which will act as a condensing and water-scavenging agent.
-
Catalyst Addition: Add a catalytic amount of a strong acid like concentrated sulfuric acid or iodine.[6][9]
-
Reaction Conditions: Maintain the reaction temperature at approximately 30°C and stir for 3-4 hours.[9]
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid product by filtration and wash with cold water.
-
Purification: The crude product can be recrystallized to obtain pure Meldrum's acid.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the synthesis of 2,2-dimethyl-1,3-dioxane derivatives.
Caption: A decision tree for troubleshooting low-yield reactions in dioxane synthesis.
References
- 1. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 6. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: Reactions Involving Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Section 1: Hydrolysis of the 2,2-dimethyl-1,3-dioxane Protecting Group
The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for a 1,3-diol. Its removal is typically achieved through acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is not going to completion. What are the common causes and how can I resolve this?
A: Incomplete cleavage of the acetal is a frequent issue. The acid-catalyzed hydrolysis is an equilibrium process. To drive the reaction forward, consider the following:
-
Insufficient Water : Water is a crucial reagent for hydrolysis. Ensure an adequate amount is present in the reaction mixture.
-
Catalyst Activity : The acid catalyst may be too weak or used in an insufficient quantity. For stubborn substrates, increasing the catalyst loading may be necessary.
-
Reaction Time and Temperature : Some acetals are more stable and may require longer reaction times or gentle heating to achieve full conversion. Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration.
-
Equilibrium : The reaction is reversible. Using a large excess of water can help shift the equilibrium towards the deprotected diol.
Q2: The acidic conditions required for deprotection are causing side reactions with other sensitive functional groups in my molecule. What are my options?
A: This is a common challenge in multi-step synthesis. Here are some strategies to consider:
-
Milder Acidic Conditions : Explore the use of weaker acids or buffered systems. Sometimes, a slight change in pH can provide the desired selectivity.
-
Alternative Deprotection Methods : While acid catalysis is common, other methods for acetal cleavage exist. Researching conditions that are orthogonal to your other protecting groups is advisable.
Troubleshooting Guide: Deprotection of the Dioxane Ring
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient acid catalyst | Increase the catalyst loading incrementally. |
| Inadequate water for hydrolysis | Ensure sufficient water is present in the solvent system. | |
| Reaction time is too short | Monitor the reaction by TLC/LC-MS and extend the reaction time as needed. | |
| Formation of Byproducts | Cleavage of other acid-sensitive protecting groups | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate) or explore alternative deprotection methods. |
| Degradation of the product | Run the reaction at a lower temperature and monitor closely to avoid over-exposure to acidic conditions. |
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Dissolution : Dissolve this compound in a suitable solvent mixture, such as dioxane and water.[1][2]
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Add a solution of a suitable acid (e.g., aqueous HCl or p-toluenesulfonic acid) dropwise while stirring.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight.[1] Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel if necessary.
Section 2: Transformations of the Methyl Ester Group
The methyl ester of this compound can undergo various transformations, such as hydrolysis, reduction, and amidation, while keeping the dioxane protecting group intact.
Hydrolysis to the Carboxylic Acid
Q3: I am trying to hydrolyze the methyl ester to a carboxylic acid, but I am observing low yields and epimerization at the adjacent chiral center. What can I do?
A: Base-catalyzed hydrolysis of methyl esters is common, but can lead to epimerization if the alpha-carbon is stereogenic.[1] Consider the following:
-
Milder Conditions : Use a milder base like lithium hydroxide (LiOH) at lower temperatures (e.g., 0 °C to room temperature).[1]
-
Alternative Nucleophiles : For sensitive substrates, using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, can sometimes provide better results with less epimerization.[1][3]
-
Enzymatic Hydrolysis : Lipases can offer high selectivity and prevent epimerization.[1]
Troubleshooting Guide: Methyl Ester Hydrolysis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature cautiously, monitoring for side products. |
| Product is water-soluble | After acidification, ensure thorough extraction with an appropriate organic solvent. | |
| Epimerization | Harsh basic conditions | Use a milder base (e.g., LiOH) at low temperature.[1] Consider using LiOOH.[1][3] |
| Cleavage of Dioxane Ring | Acidic work-up is too harsh | Neutralize carefully and avoid prolonged exposure to strong acid. |
Experimental Protocol: Hydrolysis of this compound
-
Dissolution : Dissolve the methyl ester in a mixture of THF (or dioxane) and water (e.g., 2:1 ratio).[1]
-
Base Addition : Cool the solution to 0 °C and add a solution of LiOH in water (typically 1.5-2 equivalents) dropwise.[1]
-
Reaction : Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Work-up : Acidify the reaction mixture with dilute HCl to protonate the carboxylate.[1]
-
Extraction and Purification : Extract the carboxylic acid with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[1]
Reduction to the Primary Alcohol
Q4: I am reducing the methyl ester with LiAlH₄, but the reaction is sluggish and the yields are low. What could be the issue?
A: While LiAlH₄ is a powerful reducing agent, several factors can affect its efficiency:
-
Reagent Quality : LiAlH₄ is highly reactive with moisture. Ensure you are using fresh, anhydrous reagent and dry solvents (e.g., THF, diethyl ether).
-
Stoichiometry : Ensure at least two equivalents of hydride are used per mole of ester, as the reaction proceeds through an aldehyde intermediate which is also reduced.[4] In practice, an excess of LiAlH₄ is often used.
-
Work-up Procedure : The work-up for LiAlH₄ reactions is critical for good recovery. A Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) can help to precipitate aluminum salts, making filtration easier.
Q5: Will LiAlH₄ affect the 2,2-dimethyl-1,3-dioxane protecting group?
A: The acetal functionality is generally stable to hydride-reducing agents like LiAlH₄.[5][6] This allows for the selective reduction of the ester group.
Troubleshooting Guide: Ester Reduction with LiAlH₄
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Deactivated LiAlH₄ | Use fresh, anhydrous LiAlH₄ and dry solvents. |
| Insufficient reagent | Use a larger excess of LiAlH₄. | |
| Low Yield after Work-up | Formation of an emulsion or gelatinous precipitate | Employ a Fieser work-up to facilitate the removal of aluminum salts. |
| Unexpected Side Products | Reduction of other functional groups | While the dioxane is stable, be aware of other potentially reducible groups in your molecule. |
Experimental Protocol: Reduction of this compound
-
Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Addition of Ester : Cool the LiAlH₄ suspension to 0 °C. Add a solution of this compound in anhydrous THF dropwise.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up : Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by aqueous NaOH, and then more water (Fieser work-up).
-
Isolation : Stir the resulting mixture until a granular precipitate forms. Filter the mixture and wash the solid with THF or ethyl acetate. Concentrate the filtrate to obtain the crude alcohol.
-
Purification : Purify the product by column chromatography if necessary.
Amide Bond Formation
Q6: My amide coupling reaction from the methyl ester is giving low yields. How can I improve this?
A: Direct amidation of esters often requires harsh conditions. A more common and milder approach is to first hydrolyze the ester to the carboxylic acid (see section 2.1) and then use standard amide coupling reagents. If you must proceed from the ester, consider the following:
-
Reaction Conditions : Heating the ester with the amine, sometimes with a catalyst, may be necessary.[7]
-
Steric Hindrance : If either the ester or the amine is sterically hindered, the reaction will be more difficult.
Q7: I have hydrolyzed my ester to the carboxylic acid. Which coupling reagent should I use for the amidation?
A: The choice of coupling reagent is critical, especially for challenging substrates.
-
Carbodiimides (e.g., DCC, EDC) : These are common but can cause racemization. Additives like HOBt or OxymaPure are often used to suppress this side reaction.[8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU) : These are highly efficient and known for fast reaction times and minimal racemization, making them suitable for difficult couplings.
-
Phosphonium Salts (e.g., PyBOP) : These are also very effective, particularly for sterically hindered amino acids.
Troubleshooting Guide: Amide Coupling (from the corresponding carboxylic acid)
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation of the carboxylic acid | Ensure you are using a suitable and active coupling reagent. Pre-activation of the acid before adding the amine can be beneficial. |
| Steric hindrance | Use a more powerful coupling reagent like HATU. Longer reaction times or gentle heating may be required. | |
| Presence of water | Use anhydrous solvents and reagents. | |
| Epimerization | Racemization of the alpha-carbon | Use additives like HOBt or OxymaPure. Run the reaction at a lower temperature. |
| Side Reactions | Formation of guanidinium byproduct with uronium reagents | Add the amine after a pre-activation step of the carboxylic acid with the coupling reagent. |
Experimental Protocol: Two-Step Amide Synthesis
Step 1: Hydrolysis of the Methyl Ester
-
Follow the protocol in Section 2.1 to obtain the corresponding carboxylic acid.
Step 2: Amide Coupling using HATU
-
Dissolution : Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Activation : Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir at room temperature for 15-30 minutes.
-
Amine Addition : Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction : Stir at room temperature and monitor by TLC or LC-MS.
-
Work-up : Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification : Wash the organic layer, dry it, and concentrate. Purify the crude amide by column chromatography or recrystallization.[9]
Visualizing Experimental Workflows
Workflow for Selective Ester Reduction
Caption: Workflow for the reduction of the methyl ester.
Troubleshooting Logic for Amide Coupling
Caption: Troubleshooting flowchart for amide bond formation.
References
- 1. reddit.com [reddit.com]
- 2. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. orgosolver.com [orgosolver.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. tandfonline.com [tandfonline.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is the acid-catalyzed acetalization of a dialkyl 2,2-bis(hydroxymethyl)malonate with 2,2-dimethoxypropane. This reaction is typically performed in an anhydrous solvent to drive the equilibrium towards the product.
Q2: What is a suitable starting material for this synthesis?
A common and commercially available starting material is diethyl malonate. This can be converted to diethyl 2,2-bis(hydroxymethyl)malonate in a two-step process involving reaction with formaldehyde. Alternatively, the corresponding dimethyl ester, dimethyl 2,2-bis(hydroxymethyl)malonate, can be used directly in the acetalization step.
Q3: Which acid catalyst is most effective for the acetalization reaction?
p-Toluenesulfonic acid (p-TSA) is a widely used and effective catalyst for this type of acetalization. Other acidic catalysts such as sulfuric acid or acidic ion-exchange resins can also be employed. The optimal catalyst and its concentration may need to be determined empirically for your specific reaction conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting diol and the appearance of the product spot will indicate the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.
Q5: What are the key factors to control for maximizing the yield?
To maximize the yield, it is crucial to effectively remove the methanol byproduct formed during the reaction. This is typically achieved by performing the reaction in a solvent that forms an azeotrope with methanol, such as benzene or toluene, and using a Dean-Stark apparatus. Maintaining anhydrous conditions is also critical, as water can hydrolyze the acetal product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of water in the reaction mixture. 4. Inefficient removal of methanol byproduct. | 1. Use fresh, anhydrous acid catalyst. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a Dean-Stark apparatus and a suitable azeotropic solvent (e.g., toluene). |
| Formation of Side Products | 1. Polymerization of the starting material or product. 2. Transesterification if using a different alcohol as a solvent. 3. Incomplete acetalization leading to hemiacetal formation. | 1. Use a moderate reaction temperature and avoid prolonged reaction times. 2. Use a non-alcoholic solvent like toluene or dichloromethane. 3. Ensure a slight excess of 2,2-dimethoxypropane and sufficient catalyst are used. |
| Difficult Purification | 1. Co-elution of the product with starting material or byproducts. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Attempt purification by vacuum distillation if the product is thermally stable. |
| Product Decomposition during Workup | 1. Presence of residual acid during concentration. 2. Hydrolysis of the acetal during aqueous workup. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before concentration. 2. Use a saturated sodium bicarbonate solution for the aqueous wash and minimize contact time. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate[1][2][3]
This protocol describes the synthesis of the diol precursor from diethyl malonate.
Materials:
-
Diethyl malonate
-
Formaldehyde solution (37% in water)
-
Potassium carbonate
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
To a stirred solution of diethyl malonate in a suitable solvent (e.g., water or a water/alcohol mixture), add a catalytic amount of potassium carbonate.
-
Slowly add formaldehyde solution to the reaction mixture, maintaining the temperature between 20-30 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol outlines the acid-catalyzed acetalization to form the final product.
Materials:
-
Dimethyl 2,2-bis(hydroxymethyl)malonate (or the corresponding diethyl ester)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimethyl 2,2-bis(hydroxymethyl)malonate and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Add a slight excess of 2,2-dimethoxypropane (e.g., 1.2 equivalents).
-
Heat the reaction mixture to reflux and collect the methanol/toluene azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more methanol is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Reaction Pathway
Technical Support Center: Purification of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions during the synthesis process. These may include:
-
Unreacted Starting Materials: Such as the diol precursor (e.g., 2,2-bis(hydroxymethyl)propionic acid methyl ester), acetone, or 2,2-dimethoxypropane.
-
Carboxylic Acid Intermediate: The corresponding carboxylic acid (2,2-dimethyl-1,3-dioxane-5-carboxylic acid) if the esterification is incomplete.
-
Hydrolysis Products: If water is present, the dioxane ring can hydrolyze to open-chain products.
-
Byproducts of Ketalization: Incomplete reaction can leave mono-protected diols.
-
Residual Catalysts: Acidic or basic catalysts used in the esterification or ketalization steps.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities.
-
Fractional Distillation: Suitable if the impurities have significantly different boiling points from the product.
-
Recrystallization: Can be used if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable solvent system should be developed to achieve good separation between the desired product and impurities. Staining with potassium permanganate or using a UV indicator can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the fractions.[1]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from an impurity.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Develop a new eluent system using TLC. The ideal system should provide a retention factor (Rf) of 0.25-0.35 for the target compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Column Overloading | The amount of crude material should not exceed 1-2% of the weight of the silica gel. For difficult separations, a lower loading is recommended. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred. |
Issue: The compound is not eluting from the column.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Polarity is Too Low | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Compound is Highly Polar | If the compound is suspected to be the carboxylic acid impurity, adding a small amount (0.5-1%) of acetic acid to the eluent can help it move down the column. |
Recrystallization
Issue: The compound oils out instead of forming crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Too Concentrated | Add more solvent to the hot solution to ensure the compound is fully dissolved before cooling. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystal growth. |
| Inappropriate Solvent | The chosen solvent may not be suitable. Experiment with different single or mixed solvent systems. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Common pairs include hexane/ethyl acetate and methanol/water. |
Issue: No crystal formation upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Too Dilute | Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. |
| Supersaturation Not Achieved | Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound if available. |
Experimental Protocols
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Data Presentation
Table 1: Common Purification Techniques and Typical Parameters
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Conditions | Purity Achieved |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | Gradient from 95:5 to 70:30 (v/v) | >98% |
| Fractional Distillation | N/A | Vacuum (1-10 mmHg), Temperature gradient | Dependent on impurity boiling points |
| Recrystallization | Methanol/Water or Hexane/Ethyl Acetate | Dissolve in hot solvent, cool slowly | >99% (for crystalline solids) |
Visualization of Workflows
Caption: General purification workflow for this compound.
References
challenges in the scale-up of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method is the acid-catalyzed ketalization of a dihydroxyester precursor, methyl 3,3-dihydroxy-2-(hydroxymethyl)propanoate, with acetone or its equivalent (e.g., 2,2-dimethoxypropane). This reaction is typically carried out in an organic solvent with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Q2: What are the primary starting materials for the synthesis?
A2: The key starting materials are a suitable diol-ester and a ketone or ketal. For this compound, this typically involves the reaction of a derivative of serinol (2-amino-1,3-propanediol) or a related C3-diol building block with acetone.[1][2]
Q3: What are the critical reaction parameters to control during synthesis?
A3: Key parameters include temperature, catalyst loading, and water removal. The reaction is reversible, so efficient removal of the water by-product, often through azeotropic distillation with a Dean-Stark trap, is crucial to drive the reaction to completion.[3] Over-acidification or excessively high temperatures can lead to side reactions and degradation of the product.
Q4: What are the main challenges when scaling up the production of this compound?
A4: Scaling up this synthesis presents several challenges:
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors can be difficult, potentially leading to localized overheating and side product formation.[4]
-
Water Removal: Efficiently removing water from a large volume reaction can be more complex than in a laboratory setting.
-
Catalyst Quenching and Removal: Neutralizing and removing the acid catalyst at scale can be challenging and may require additional purification steps.
-
Purification: Distillation or crystallization at a large scale may require specialized equipment to achieve high purity.
-
Solvent and Reagent Handling: The safe handling and recovery of large volumes of solvents and reagents are critical considerations.[5]
Q5: What are the common impurities or by-products?
A5: Common impurities can include unreacted starting materials, partially reacted intermediates (hemi-ketals), and by-products from side reactions such as hydrolysis of the ester group or oligomerization. The presence of excess acid or water can promote the formation of these impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction due to insufficient water removal. 2. Catalyst deactivation or insufficient catalyst loading. 3. Reversibility of the reaction. 4. Product degradation due to excessive heat or acidity. | 1. Ensure efficient azeotropic removal of water using a properly sized Dean-Stark trap for the scale of the reaction. 2. Verify the quality and quantity of the acid catalyst. A slight increase in catalyst loading may be necessary at scale. 3. Increase the excess of the ketalizing agent (e.g., 2,2-dimethoxypropane). 4. Optimize the reaction temperature and minimize reaction time. |
| Presence of Starting Material in Product | 1. Short reaction time. 2. Inefficient mixing at scale. 3. Low reaction temperature. | 1. Monitor the reaction progress by TLC or GC and ensure it has gone to completion. 2. Improve agitation to ensure homogeneity of the reaction mixture. 3. Gradually increase the reaction temperature while monitoring for by-product formation. |
| Formation of Dark-Colored Impurities | 1. Overheating of the reaction mixture. 2. Use of a strong, non-selective acid catalyst. 3. Presence of impurities in starting materials. | 1. Implement precise temperature control, especially during scale-up. 2. Consider using a milder, solid-supported acid catalyst for easier removal and potentially higher selectivity. 3. Ensure the purity of starting materials before use. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-distillation of product with solvent or impurities. 3. Product oiling out during crystallization. | 1. Add brine to the aqueous layer to break emulsions. 2. Perform fractional distillation under reduced pressure. 3. Screen for suitable crystallization solvents and control the cooling rate. |
| Product Instability During Storage | 1. Residual acid catalyst. 2. Presence of water. | 1. Ensure thorough neutralization and removal of the acid catalyst after the reaction. 2. Dry the final product under vacuum to remove any residual water and store it in a tightly sealed container. |
Data Presentation: Lab vs. Pilot Scale Comparison (Illustrative)
The following table provides an illustrative comparison of typical parameters and results when scaling up the synthesis of this compound. Note: This data is representative and will vary based on specific process conditions.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity (before purification) | >95% | 88-92% |
| Catalyst Loading | 0.1 mol% | 0.15-0.2 mol% |
| Solvent Volume | 500 mL | 40 L |
| Purification Method | Silica Gel Chromatography / Distillation | Fractional Distillation / Crystallization |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 3,3-dihydroxy-2-(hydroxymethyl)propanoate (100 g, 0.6 mol).
-
Add toluene (400 mL) and 2,2-dimethoxypropane (125 g, 1.2 mol).
-
Add p-toluenesulfonic acid monohydrate (0.23 g, 1.2 mmol).
-
Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Scale-Up Considerations for Pilot Plant Production
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate agitation and temperature control.
-
Reagent Addition: Add reagents via dosing pumps for better control.
-
Water Removal: Ensure the condenser and collection vessel for the Dean-Stark trap are adequately sized for the larger volume of distillate.
-
Work-up: Use a larger separatory funnel or a decanter for phase separation.
-
Purification: Utilize a pilot-scale fractional distillation unit with a packed column for efficient separation.
-
Safety: Conduct a process safety analysis to identify and mitigate potential hazards associated with handling larger quantities of flammable solvents and corrosive acids.[6]
Visualizations
Synthesis Workflow
References
- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in Knoevenagel condensation of Meldrum's acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent byproduct formation in the Knoevenagel condensation of Meldrum's acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the Knoevenagel condensation of Meldrum's acid, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Arylidene Meldrum's Acid Product
-
Potential Cause 1: Suboptimal Reaction Conditions. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate and equilibrium.
-
Solution: Optimize the reaction conditions by screening different catalysts and solvents. Mild bases like piperidine or L-proline are often effective.[1] Greener and often highly efficient methods include solvent-free "grindstone" techniques with catalysts like L-tyrosine or conducting the reaction in water or ionic liquids.[2][3][4][5]
-
-
Potential Cause 2: Retro-Knoevenagel Reaction. The Knoevenagel condensation is a reversible reaction. The product can revert to the starting aldehyde and Meldrum's acid, especially with prolonged reaction times or elevated temperatures.[6]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Running the reaction at milder temperatures (e.g., room temperature) can disfavor the retro-reaction.[6] Prompt work-up and purification upon completion can also minimize product loss.[6]
-
-
Potential Cause 3: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time or catalyst activity.
-
Solution: Increase the reaction time and monitor by TLC until the starting materials are consumed. Consider increasing the catalyst loading or using a more active catalyst.
-
Issue 2: Presence of Starting Aldehyde in the Final Product
-
Potential Cause: Retro-Knoevenagel Reaction. As mentioned above, the product can decompose back to the starting materials.[6]
-
Solution: Employ milder reaction conditions and shorter reaction times.[6] Purification techniques such as recrystallization or column chromatography can effectively remove the unreacted aldehyde.
-
Issue 3: Formation of a High Molecular Weight Byproduct
-
Potential Cause: Michael Addition. The highly electrophilic arylidene Meldrum's acid product can act as a Michael acceptor for another molecule of deprotonated Meldrum's acid (the enolate), leading to the formation of a dimeric byproduct.[7]
-
Solution: Use a strict 1:1 stoichiometry of the aldehyde and Meldrum's acid. Adding the aldehyde slowly to the mixture of Meldrum's acid and the catalyst can help to maintain a low concentration of the highly reactive Knoevenagel product, thus minimizing the Michael addition.
-
Issue 4: Presence of Other Unidentified Byproducts
-
Potential Cause: Self-Condensation of the Aldehyde. Under strongly basic conditions, aldehydes with α-hydrogens can undergo self-condensation (an aldol condensation) to form aldol adducts and their dehydration products.[8][9]
-
Solution: Use a weak base as a catalyst, such as an amine (e.g., piperidine, pyrrolidine) or an amino acid (e.g., L-proline, L-tyrosine), instead of strong bases like sodium hydroxide or alkoxides.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Knoevenagel condensation of Meldrum's acid?
A1: The most frequently encountered byproducts are:
-
Retro-Knoevenagel Products: The starting aldehyde and Meldrum's acid, resulting from the reversibility of the reaction.[6]
-
Michael Adducts: A dimeric product formed from the reaction of the arylidene Meldrum's acid product with another molecule of Meldrum's acid anion.[7]
-
Aldehyde Self-Condensation Products: Formed when using aldehydes with α-hydrogens under basic conditions.[8][9]
Q2: How can I choose the best catalyst for my reaction?
A2: The optimal catalyst depends on your specific aldehyde and desired reaction conditions (e.g., solvent, temperature).
-
For Green Chemistry Approaches: L-Tyrosine for solvent-free reactions and L-proline for reactions in ethanol or water are excellent choices.[2][3][10]
-
For Reactions in Ionic Liquids: Piperidine has been shown to be an effective catalyst in ionic liquids like [bmim]BF4.[11]
-
General Purpose: Piperidine and pyrrolidine are commonly used and effective catalysts in traditional organic solvents.[1][12]
Q3: Is it possible to run the Knoevenagel condensation of Meldrum's acid without a solvent?
A3: Yes, solvent-free methods, often referred to as "grindstone" or mechanochemical methods, are highly effective and environmentally friendly. These reactions are typically performed by grinding the aldehyde, Meldrum's acid, and a catalytic amount of a solid catalyst (like L-tyrosine) in a mortar and pestle at room temperature.[2][3]
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] Spot the reaction mixture on a TLC plate alongside the starting aldehyde and Meldrum's acid. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress. A suitable eluent system (mobile phase) for silica gel TLC is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation of the spots.
Q5: What is the best way to purify the arylidene Meldrum's acid product?
A5: The purification method depends on the physical properties of the product and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization is often a simple and effective method for purification. Common solvent systems include ethanol/water or dichloromethane/hexane.[10]
-
Column Chromatography: For products that are oils or difficult to crystallize, or to separate from byproducts with similar solubility, flash column chromatography on silica gel is a standard purification technique.[11] The mobile phase is typically a gradient of ethyl acetate in hexane or petroleum ether.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Aromatic Aldehydes with Meldrum's Acid
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | L-Tyrosine (catalytic) | Solvent-free | Room Temp. | 7-15 min | 90-95 | [3] |
| 4-Methoxybenzaldehyde | L-Proline (10) | Ethanol | 80 | 18 h | 94 | [10] |
| Various Aromatic Aldehydes | Piperidine (catalytic) | [bmim]BF4 | Room Temp. | 5-30 min | 92-98 | [11] |
| 4-Chlorobenzaldehyde | Boric Acid (10) | Aq. Ethanol | Room Temp. | 30 min | 92 | [13] |
| Salicylaldehyde | WENBA (Water Extract of Nilgiri Bark Ash) | Water | Room Temp. | 10-15 min | 90-95 |
Experimental Protocols
Protocol 1: Solvent-Free Knoevenagel Condensation using L-Tyrosine (Grindstone Method)
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
L-Tyrosine (catalytic amount, approx. 5-10 mol%)
-
Mortar and pestle
-
-
Procedure:
-
In a clean, dry mortar, combine the aromatic aldehyde, Meldrum's acid, and L-tyrosine.
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 7-15 minutes.[3]
-
Upon completion, the solid product can often be used directly or purified by washing with a small amount of a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.
-
Protocol 2: L-Proline-Catalyzed Knoevenagel Condensation in Ethanol
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1.05 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Ethanol (5-10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating source
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde, Meldrum's acid, L-proline, and ethanol.
-
Stir the mixture and heat to 80 °C.
-
Monitor the reaction by TLC. The reaction time can vary (e.g., up to 18 hours).[10]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
Protocol 3: Catalyst-Free Knoevenagel Condensation in Water
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1.05 mmol)
-
Water (5-10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating source
-
-
Procedure:
-
In a round-bottom flask, suspend Meldrum's acid in water.
-
Add the aromatic aldehyde to the suspension.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Main reaction pathway and common byproduct formation routes.
Caption: Simplified mechanisms of the main reaction and key side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. sciforum.net [sciforum.net]
- 14. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereomeric Separation of 2,2-Dimethyl-1,3-dioxane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric separation of 2,2-dimethyl-1,3-dioxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomers of 2,2-dimethyl-1,3-dioxane derivatives?
A1: The primary methods for separating diastereomers of 2,2-dimethyl-1,3-dioxane derivatives include:
-
Flash Column Chromatography: Often the first method attempted due to its simplicity and scalability. Success is highly dependent on the structural differences between the diastereomers.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can provide higher resolution than flash chromatography for closely related diastereomers.[1] Chiral stationary phases can also be employed for enantiomeric resolution if the diastereomers are racemic.[2][3][4]
-
Crystallization-Induced Diastereomer Transformation (CIDT): This powerful technique can be used when one diastereomer is less soluble than the other and the stereocenter is labile, allowing for in-situ epimerization and crystallization of a single diastereomer.[5][6][7][8]
-
Enzymatic Resolution: Lipases are commonly used for the enantioselective acylation or hydrolysis of related dioxolane derivatives, which can be adapted for the resolution of diastereomeric mixtures of 2,2-dimethyl-1,3-dioxane derivatives bearing appropriate functional groups (e.g., hydroxyl or ester).[9]
Q2: My diastereomers have very similar Rf values on TLC. How can I improve their separation by column chromatography?
A2: When diastereomers exhibit similar retention factors (Rf), several strategies can be employed to enhance separation:
-
Solvent System Optimization: Experiment with a variety of solvent systems with different polarities and selectivities. For instance, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone mixture might improve resolution.[10]
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the solvent polarity is gradually increased can help to better resolve compounds with close Rf values.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure the amount of sample loaded is appropriate for the column size.
Q3: When should I consider Crystallization-Induced Diastereomer Transformation (CIDT)?
A3: CIDT is a suitable method when you have a pair of diastereomers where one can be epimerized to the other under the crystallization conditions.[8] This is particularly effective if one diastereomer is significantly less soluble in a chosen solvent system and can be selectively crystallized from the equilibrating mixture.[6] This technique is advantageous as it can theoretically convert the entire mixture into a single, pure diastereomer, thus maximizing the yield.[7]
Troubleshooting Guides
Troubleshooting Poor Separation in Flash Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Co-elution of Diastereomers | Solvent system lacks selectivity. | Test a range of eluents with different solvent properties (e.g., switch from protic to aprotic solvents, or from hydrogen-bond donating to accepting solvents).[10] |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Tailing of Peaks | Compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Silica gel is of poor quality or has been deactivated. | Use fresh, high-quality silica gel for packing the column. |
Troubleshooting HPLC Separations
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate stationary phase. | For diastereomers, a standard silica or C18 column may work. If not, consider a column with a different stationary phase (e.g., cyano, phenyl). For enantiomeric impurities, a chiral stationary phase is necessary.[2][3][4] |
| Mobile phase is not optimized. | Systematically vary the mobile phase composition and consider using additives or buffers to improve peak shape and resolution. | |
| Peak Fronting or Tailing | Sample overload. | Inject a smaller volume or a more dilute sample. |
| Column degradation. | Flush the column or replace it if it has been used extensively or with harsh conditions. |
Experimental Protocols
Protocol 1: Diastereomeric Separation by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude mixture of 2,2-dimethyl-1,3-dioxane diastereomers in a minimal amount of the chosen eluent or a stronger solvent.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the selected solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the separated diastereomers.
-
Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: General Guideline for Crystallization-Induced Diastereomer Transformation (CIDT)
-
Solubility Screening: Determine the solubility of the diastereomeric mixture in various solvents at different temperatures. The ideal solvent will have a high solubility at an elevated temperature and a low solubility for one diastereomer at room temperature or below.
-
Epimerization Conditions: Identify a catalyst (e.g., a mild acid or base) that can induce the epimerization of the labile stereocenter.
-
Crystallization: Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature. Add the epimerization catalyst.
-
Cooling and Isolation: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer.
-
Filtration: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the crystalline material and the mother liquor to determine the diastereomeric ratio and yield.
Visualizations
Caption: General workflow for the separation of diastereomers.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00329A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Validation & Comparative
Characterization of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral data alongside experimental data for isomeric and structurally related compounds to offer a comprehensive analytical perspective.
Executive Summary
This compound (C8H14O4, Molar Mass: 174.19 g/mol , CAS: 155818-14-7) is a heterocyclic ester with potential applications in organic synthesis and drug discovery.[1][2] Accurate structural elucidation and purity assessment are crucial for its effective use. This guide outlines the expected NMR and MS spectral characteristics of the target compound and compares them with the experimental data of related molecules. Detailed experimental protocols for conducting these analyses are also provided to aid researchers in their own characterization efforts.
Data Presentation
Predicted and Comparative Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for an Isomeric Compound.
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Experimental Chemical Shift (ppm) |
| This compound | -OCH₃ | ~3.7 | Singlet | 3H | - |
| H-5 | ~2.8 | Triplet | 1H | - | |
| H-4a, H-6a (axial) | ~3.9 | Doublet of Doublets | 2H | - | |
| H-4e, H-6e (equatorial) | ~4.2 | Doublet of Doublets | 2H | - | |
| -C(CH₃)₂ | ~1.4 (axial), ~1.3 (equatorial) | Singlets | 6H | - | |
| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate * | -OCH₃ | - | - | - | 3.78 |
| H-4 | - | - | - | 4.45 | |
| H-5 | - | - | - | 4.20, 4.05 | |
| -C(CH₃)₂ | - | - | - | 1.45, 1.38 |
*Note: Data for Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is provided for comparative purposes.[3] Chemical shifts are influenced by the different ring structures.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound.
| Compound | Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | C=O | ~170 | - |
| C-2 | ~98 | - | |
| C-4, C-6 | ~65 | - | |
| C-5 | ~45 | - | |
| -OCH₃ | ~52 | - | |
| -C(CH₃)₂ | ~22 (axial), ~28 (equatorial) | - | |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid * | C=O | - | 179.52 |
| C-2 | - | 98.55 | |
| C-4, C-6 | - | 66.11 | |
| C-5 | - | 41.82 | |
| C-5-CH₃ | - | 18.48 | |
| C-2-(CH₃)₂ | - | 21.89, 25.59 |
*Note: Data for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is provided for comparison.[4] The presence of a carboxylic acid instead of a methyl ester and an additional methyl group at the 5-position will alter the chemical shifts.
Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for an Isomeric Compound.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Predicted/Observed) |
| This compound | 174 | 159 [M-CH₃]⁺, 115 [M-COOCH₃]⁺, 101, 87, 59 |
| Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate * | 174 | 159, 115, 101, 87, 59, 43 |
*Note: Experimental fragmentation data for Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is shown for comparison.[5]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the GC-MS analysis of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Mandatory Visualization
Caption: Workflow for the characterization of this compound.
References
- 1. This compound | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR spectrum [chemicalbook.com]
- 4. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate [webbook.nist.gov]
A Comparative Guide to the Spectroscopic Data of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this report presents predicted spectroscopic data alongside experimental data from structurally similar compounds. This comparative approach allows for a robust understanding of the expected spectral characteristics of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for closely related analogs. These analogs provide a basis for understanding the influence of various structural features on the spectroscopic output.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~4.2-4.0 | m | 4H | -OCH₂- |
| ~2.80 | m | 1H | -CH(C=O)- |
| ~1.45 | s | 6H | -C(CH₃)₂ |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 2: Experimental ¹H NMR Spectroscopic Data for Analogous Compounds
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | 12.2 (br s, 1H, -COOH), 4.07 (d, 2H), 3.73 (d, 2H), 1.43 (s, 3H), 1.39 (s, 3H), 1.18 (s, 3H) | - | - | - |
| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 4.45 (dd, 1H), 4.20 (dd, 1H), 4.10 (dd, 1H), 3.78 (s, 3H), 1.45 (s, 3H), 1.40 (s, 3H) | - | - | - |
| 2,2-Dimethyl-1,3-dioxan-5-one [1] | 4.15 (s, 4H), 1.45 (s, 6H) | - | - | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~98 | -O-C(CH₃)₂-O- |
| ~65 | -OCH₂- |
| ~52 | -OCH₃ |
| ~45 | -CH(C=O)- |
| ~25 | -C(CH₃)₂ |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 4: Experimental ¹³C NMR Spectroscopic Data for an Analogous Compound
| Compound | Chemical Shift (ppm) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
Table 5: Predicted and Experimental IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~1740 (strong), ~1200-1000 (strong), ~2950 (medium) | C=O (ester), C-O (acetal and ester), C-H (alkane) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Experimental) [2] | 3639, 2967, 1896, 1608, 1223 | N-H, C-H, C=O, C=C, C-O |
Table 6: Predicted and Experimental Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 174 (M⁺) | 159 (M-CH₃), 115 (M-COOCH₃) |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Experimental) [2] | 260 (M⁺) | - |
| Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (Experimental) [3] | 174 (M⁺) | 159, 115, 101, 87, 59, 43 |
Experimental Protocols
Standard spectroscopic techniques are employed to characterize organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder or pure solvent is first recorded and subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for the target compound.
References
comparison of different synthetic routes to Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a key intermediate in various chemical syntheses. The routes are evaluated based on yield, reaction conditions, and starting materials, with comprehensive experimental protocols and data presented for informed decision-making in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Transesterification |
| Starting Materials | 2,2-Bis(hydroxymethyl)propionic acid, Acetone, Methanol | Dimethyl malonate, 2,2-Dimethyl-1,3-propanediol |
| Overall Yield | ~85% | Not reported |
| Reaction Steps | 2 (Acetalization, Esterification) | 1 (Transesterification) |
| Key Reagents | p-Toluenesulfonic acid, Sulfuric acid | Orthotitanic acid ester (catalyst) |
| Reaction Conditions | Moderate to reflux temperatures | 60-200 °C |
| Purification | Recrystallization, Extraction, Distillation | Distillation |
Route 1: Two-Step Synthesis via Acetalization and Fischer Esterification
This route involves the protection of the diol functionality of 2,2-bis(hydroxymethyl)propionic acid via acetalization, followed by the esterification of the carboxylic acid.
Logical Workflow for Route 1
Caption: Two-step synthesis of the target ester.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
-
Materials: 2,2-Bis(hydroxymethyl)propionic acid, Acetone, p-Toluenesulfonic acid monohydrate.
-
Procedure:
-
Suspend 2,2-bis(hydroxymethyl)propionic acid in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
-
Step 2: Fischer Esterification to this compound
-
Materials: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 2,2-dimethyl-1,3-dioxane-5-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours.[1][2][3][4][5] The reaction can be monitored by TLC.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[1][3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by distillation under reduced pressure to yield the pure ester.
-
Performance Data
| Step | Product | Typical Yield | Purity |
| 1 | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | High | High after recrystallization |
| 2 | This compound | ~90-95% | >98% after distillation |
Route 2: One-Step Transesterification
This route offers a more direct approach by reacting dimethyl malonate with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst.
Reaction Pathway for Route 2
Caption: One-step transesterification synthesis.
Experimental Protocol
-
Materials: Dimethyl malonate, 2,2-Dimethyl-1,3-propanediol, Orthotitanic acid ester catalyst.
-
Procedure:
-
Charge a reaction vessel with dimethyl malonate, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of an orthotitanic acid ester.
-
Heat the reaction mixture continuously at a temperature between 60 and 200 °C.[6]
-
The methanol byproduct is continuously removed by distillation to drive the equilibrium towards the product.
-
Upon completion of the reaction, the desired product, this compound, is isolated and purified by distillation.
-
Performance Data
Conclusion
Both synthetic routes present viable options for the preparation of this compound.
-
Route 1 is a well-established, two-step process that offers high overall yields and product purity. The starting materials are readily available, and the procedures involve standard laboratory techniques. This route is recommended when high purity and predictable yields are critical.
-
Route 2 provides a more atom-economical, one-step process. The continuous nature of the reaction as described in the patent literature suggests its potential for large-scale industrial production.[6] However, further optimization and detailed characterization of the reaction outcome for this specific substrate combination would be necessary to assess its efficiency for laboratory-scale synthesis.
The choice between these routes will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. athabascau.ca [athabascau.ca]
- 6. DE10008901B4 - Process for the preparation of malonic diesters by continuous transesterification - Google Patents [patents.google.com]
analytical methods for determining the purity of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is of paramount importance to ensure the integrity and safety of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method is contingent on various factors, including the nature of potential impurities, the required accuracy and precision, and the instrumentation available. While GC-MS is highly effective for identifying volatile and semi-volatile impurities, HPLC is a versatile technique for non-volatile compounds.[1] qNMR stands out as a primary analytical method that allows for direct quantification of purity without the need for a specific reference standard of the analyte.[1][2] A combination of these techniques often provides the most comprehensive purity profile.[2]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound. This data is synthesized from typical performance values for structurally similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection typically by UV absorbance.[1] | Intrinsic quantitative measurement based on the properties of nuclear spin in a magnetic field.[3] |
| Quantitation | Relative (requires a reference standard of known purity).[1] | Relative (requires a reference standard of known purity).[1] | Absolute (does not require a reference standard of the analyte).[1] |
| Typical Analytes | Volatile and thermally stable compounds.[4] | Non-volatile and thermally labile compounds.[4] | Any soluble compound with NMR-active nuclei.[5] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL[3] | ~0.03 - 0.1 µg/mL[3] | ~0.1 - 1 mg/mL[3] |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL[3] | ~0.1 - 0.5 µg/mL[3] | ~0.5 - 5 mg/mL[3] |
| Precision (RSD) | < 5%[3] | < 2%[3] | < 1%[3] |
| Accuracy | High (with appropriate calibration).[3] | High (with appropriate calibration).[3] | Very High (as a primary method).[3] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method suitable for the analysis of a wide range of non-volatile organic compounds.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in the mobile phase or a compatible solvent to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water. For example, a mixture of acetonitrile and water (50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the analyte has a carboxylate ester group which should have some UV absorbance at lower wavelengths.
-
Column Temperature: 30°C.[2]
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. A reference standard of known purity is required for accurate quantification.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[2][5]
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a signal that does not overlap with the analyte signals.[1]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.[1][5]
-
-
NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Visualizations
The following diagrams illustrate the workflow for purity analysis and a decision-making process for selecting the appropriate analytical method.
Caption: General workflow for purity analysis of a chemical compound.
References
comparing the reactivity of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate with similar esters
A Comparative Guide to the Reactivity of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and Structurally Related Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound against two common esters: the simple acyclic ester, Methyl Acetate, and the β-keto ester, Ethyl Acetoacetate. The comparison focuses on key reactions relevant to synthetic chemistry and drug development, including hydrolysis, transesterification, and reduction.
Introduction to the Compared Esters
This compound is a cyclic ester featuring a dioxane ring. The presence of this sterically demanding cyclic structure is anticipated to influence the accessibility of the ester's carbonyl group to incoming nucleophiles. The 1,3-dioxane ring is generally stable under basic, reductive, and oxidative conditions but is susceptible to cleavage under acidic conditions.
Methyl Acetate serves as a benchmark for a simple, acyclic ester with minimal steric hindrance. Its reactivity is representative of many common ester functionalities.
Ethyl Acetoacetate is a β-keto ester, a class of compounds known for their versatile reactivity. The presence of a ketone at the β-position significantly impacts the acidity of the α-protons and the overall electronic properties of the molecule, leading to unique reaction pathways.
Comparative Reactivity Analysis
The reactivity of an ester is primarily governed by steric and electronic factors. Steric hindrance around the carbonyl carbon can impede the approach of nucleophiles, thereby slowing down the reaction rate. Electronically, the partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack.
Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a fundamental reaction of esters. The rate of this reaction is sensitive to the steric environment of the carbonyl group.
| Ester | Relative Rate of Hydrolysis | Steric Hindrance | Electronic Effects |
| Methyl Acetate | Fast | Low | Standard ester electronics. |
| Ethyl Acetoacetate | Very Fast | Low | The β-keto group activates the carbonyl for nucleophilic attack. The α-protons are acidic, facilitating enolate formation which can influence reactivity. |
| This compound | Slow | High | The bulky 2,2-dimethyl-1,3-dioxane ring provides significant steric shielding to the ester carbonyl, making nucleophilic attack more difficult. |
Discussion:
This compound is expected to undergo the slowest rate of hydrolysis among the three esters due to the substantial steric hindrance imposed by the cyclic acetal structure. The two methyl groups on the dioxane ring further contribute to this steric bulk. In contrast, methyl acetate, with its minimal steric hindrance, will hydrolyze relatively quickly. Ethyl acetoacetate is predicted to have the fastest hydrolysis rate. The electron-withdrawing effect of the adjacent ketone group in ethyl acetoacetate increases the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack.
Transesterification
Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. The relative reactivity in transesterification generally follows the same trend as hydrolysis, as it also involves a nucleophilic attack at the carbonyl carbon.
| Ester | Relative Rate of Transesterification | Key Influencing Factors |
| Methyl Acetate | Moderate | Low steric hindrance allows for relatively easy access by the incoming alcohol nucleophile. |
| Ethyl Acetoacetate | Fast | The β-keto group enhances the electrophilicity of the ester carbonyl. |
| This compound | Slow | Significant steric hindrance from the dioxane ring impedes the approach of the alcohol. |
Discussion:
Similar to hydrolysis, the steric bulk of the 2,2-dimethyl-1,3-dioxane moiety in this compound is the primary factor for its lower reactivity in transesterification reactions. Methyl acetate will undergo transesterification at a moderate rate, while the electronic activation provided by the β-keto group in ethyl acetoacetate makes it the most reactive of the three.
Experimental Protocols
The following are general protocols for the base-catalyzed hydrolysis and acid-catalyzed transesterification of esters. These can be adapted to compare the reactivity of the esters discussed. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Objective: To compare the relative rates of hydrolysis of the three esters under basic conditions.
Materials:
-
Ester (this compound, Methyl Acetate, or Ethyl Acetoacetate)
-
Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, hydrochloric acid)
Procedure:
-
In a round-bottom flask, dissolve the ester (1 equivalent) in ethanol.
-
Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress at regular time intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by TLC.
-
After the reaction is complete (or after a set amount of time for comparison), cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate salt.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.
Protocol 2: Acid-Catalyzed Transesterification
Objective: To compare the relative rates of transesterification of the three esters under acidic conditions.
Materials:
-
Ester (this compound, Methyl Acetate, or Ethyl Acetoacetate)
-
A different alcohol (e.g., ethanol if starting with a methyl ester)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Appropriate work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the ester (1 equivalent) in a large excess of the new alcohol (which also acts as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress over time using TLC or GC.
-
Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the new ester.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for base-catalyzed hydrolysis and the structural comparison of the esters.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Caption: Structural comparison of the three esters.
Conclusion
The reactivity of this compound in common ester transformations is significantly influenced by the steric hindrance imposed by its cyclic dioxane structure. Compared to a simple acyclic ester like methyl acetate, it is expected to be less reactive. In contrast, it is considerably less reactive than a β-keto ester such as ethyl acetoacetate, which benefits from electronic activation. This understanding of relative reactivity is crucial for designing synthetic routes and predicting the stability of molecules containing these functional groups in various chemical environments. The provided experimental protocols offer a framework for empirically verifying these predicted reactivity trends.
Comparative Guide to the Synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic methodologies for the preparation of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a key building block in the synthesis of various organic molecules. The methods are evaluated based on reaction yield, complexity, and starting material accessibility. Detailed experimental protocols and a visual representation of the synthetic workflow are provided to aid in the selection of the most suitable method for your research needs.
Method 1: Synthesis via Acetalization of a Substituted Propanediol
This approach involves the synthesis of a substituted 1,3-propanediol followed by the formation of the dioxane ring through acetalization with acetone. This method offers a direct route to the target molecule with good control over the final structure.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-(hydroxymethyl)-2-(methoxycarbonyl)malonate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide, to the solution to form the enolate.
-
Cool the reaction mixture in an ice bath and slowly add paraformaldehyde.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by neutralizing with a weak acid and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain diethyl 2-(hydroxymethyl)-2-(methoxycarbonyl)malonate.
Step 2: Reduction to 2-(methoxycarbonyl)-1,3-propanediol
-
Dissolve the product from Step 1 in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
Cool the solution to 0°C and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield 2-(methoxycarbonyl)-1,3-propanediol.
Step 3: Acetalization to this compound
-
Dissolve the diol from Step 2 in an excess of acetone.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by the removal of water using a Dean-Stark apparatus.
-
Once the reaction is complete, neutralize the acid catalyst with a base, for example, triethylamine.
-
Remove the excess acetone under reduced pressure and purify the resulting crude product by distillation or column chromatography to afford this compound.
Method 2: Synthesis via Functionalization of 2,2-dimethyl-1,3-dioxan-5-one
This alternative pathway begins with the commercially available 2,2-dimethyl-1,3-dioxan-5-one and introduces the carboxylate functionality through a multi-step sequence.
Experimental Protocol:
Step 1: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one
A detailed, multi-step synthesis for 2,2-dimethyl-1,3-dioxan-5-one has been reported, often starting from commercially available materials.
Step 2: Reformatsky Reaction to a β-hydroxy ester
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust and a crystal of iodine in dry THF.
-
Add a solution of methyl bromoacetate in THF dropwise to the activated zinc.
-
To this mixture, add a solution of 2,2-dimethyl-1,3-dioxan-5-one in dry THF.
-
Reflux the reaction mixture until the ketone has been consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.
Step 3: Dehydration and Subsequent Esterification (Hypothetical Steps)
Further chemical transformations would be required to convert the β-hydroxy ester to the target this compound. This would likely involve dehydration to an unsaturated ester followed by reduction and re-esterification, adding complexity to this synthetic route.
Performance Comparison
| Parameter | Method 1: Acetalization of Substituted Propanediol | Method 2: Functionalization of 2,2-dimethyl-1,3-dioxan-5-one |
| Starting Materials | Diethyl malonate, paraformaldehyde, acetone | 2,2-dimethyl-1,3-dioxan-5-one, methyl bromoacetate, zinc |
| Number of Steps | 3 | 3+ (to reach the final product) |
| Overall Yield | Moderate to Good (Reported yields for similar reactions are in this range) | Potentially Lower (Multi-step functionalization can lead to lower overall yields) |
| Key Reactions | Malonate chemistry, Reduction, Acetalization | Reformatsky reaction, Dehydration, Reduction (hypothesized) |
| Complexity | Moderate | High (involves organometallic reagents and multiple transformations of the initial product) |
| Scalability | Potentially scalable | May present challenges in scaling up the Reformatsky reaction |
| Purity of Final Product | Good, purification by distillation or chromatography is effective | May require extensive purification to remove byproducts from multiple steps |
Synthetic Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
Comparative Analysis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester using ¹H and ¹³C NMR Spectroscopy
A detailed spectroscopic guide for researchers, scientists, and drug development professionals.
In the realm of synthetic chemistry and drug development, the precise characterization of chiral building blocks is paramount. This guide provides a comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester, a versatile protected form of glyceric acid. Through a comparative approach with its benzyl ester analogue, this document offers valuable spectroscopic data and standardized protocols to aid in the unambiguous identification and quality assessment of these important synthons.
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton and carbon-13 NMR spectral data for methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate and a comparable alternative, benzyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | H4 | 4.45 | dd | 6.5, 3.8 |
| H5a | 4.29 | dd | 8.7, 6.5 | |
| H5b | 4.13 | dd | 8.7, 3.8 | |
| OCH₃ | 3.79 | s | - | |
| C(CH₃)₂ | 1.48 | s | - | |
| C(CH₃)₂ | 1.42 | s | - | |
| Benzyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Ar-H | 7.38-7.30 | m | - |
| OCH₂Ph | 5.22 | s | - | |
| H4 | 4.51 | dd | 6.4, 3.9 | |
| H5a | 4.32 | dd | 8.7, 6.4 | |
| H5b | 4.16 | dd | 8.7, 3.9 | |
| C(CH₃)₂ | 1.50 | s | - | |
| C(CH₃)₂ | 1.44 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C=O | 171.1 |
| C2 | 110.4 | |
| C4 | 76.3 | |
| C5 | 66.5 | |
| OCH₃ | 52.4 | |
| C(CH₃)₂ | 26.8 | |
| C(CH₃)₂ | 25.4 | |
| Benzyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C=O | 170.4 |
| Ar-C (quat) | 135.5 | |
| Ar-CH | 128.6 | |
| Ar-CH | 128.5 | |
| Ar-CH | 128.3 | |
| C2 | 110.4 | |
| C4 | 76.4 | |
| OCH₂Ph | 67.4 | |
| C5 | 66.5 | |
| C(CH₃)₂ | 26.8 | |
| C(CH₃)₂ | 25.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum at the same temperature as the ¹H NMR.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of -10 to 220 ppm.
-
A larger number of scans (typically 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 0.00 ppm for ¹³C (or the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the peak multiplicities and measure the coupling constants (J-values) in Hz.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester and highlights the key proton and carbon atoms corresponding to the NMR data.
Caption: Molecular structure and key ¹H and ¹³C NMR assignments.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester, a versatile building block in organic synthesis. We offer a comparative overview of analytical techniques, supported by experimental considerations, to empower informed decisions in compound characterization.
The structure of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester, with its characteristic dioxolane ring and methyl ester group, gives rise to a distinct fragmentation pattern under electron ionization (EI) mass spectrometry. The molecular ion (M+•) is expected at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight.
Decoding the Fragmentation Pathway
The fragmentation of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester is primarily driven by the lability of the dioxolane ring and the characteristic fragmentation of the methyl ester moiety. Below is a summary of the expected key fragment ions based on established fragmentation principles of similar structures.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 160 | [C₇H₁₂O₄]⁺• (Molecular Ion) | (Data to be obtained from spectral database) |
| 145 | [M - CH₃]⁺ | (Data to be obtained from spectral database) |
| 101 | [M - COOCH₃]⁺ | (Data to be obtained from spectral database) |
| 87 | [M - CH₃ - COOCH₃]⁺ or [C₄H₇O₂]⁺ | (Data to be obtained from spectral database) |
| 59 | [COOCH₃]⁺ | (Data to be obtained from spectral database) |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | (Data to be obtained from spectral database) |
Note: The relative intensities are placeholders and should be populated with experimental data from a reliable source such as the NIST Mass Spectrometry Data Center, SpectraBase, or ChemicalBook.
The fragmentation cascade, visualized below, illustrates the key bond cleavages leading to the observed fragment ions.
Figure 1. Proposed electron ionization fragmentation pathway of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for the analysis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester using GC-MS would involve the following steps:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the identification and quantification of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester, other analytical techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity. Provides structural information through fragmentation patterns. Well-established libraries for compound identification. | Requires volatile and thermally stable analytes. Derivatization may be necessary for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including stereochemistry. Non-destructive technique. Quantitative analysis is possible. | Lower sensitivity compared to MS. More complex data interpretation. Higher instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity. | Fragmentation is often less extensive than in EI-MS, providing less structural information. Matrix effects can be more pronounced. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about functional groups present in the molecule. Fast and non-destructive. | Does not provide detailed structural information or molecular weight. Lower sensitivity for complex mixtures. |
A Comparative Guide to 2,2-dimethyl-1,3-dioxane and 2,2-dimethyl-1,3-dioxolane Carbonyl Protecting Groups
In the field of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures. The carbonyl group, due to its electrophilicity, often requires temporary masking to prevent unwanted side reactions with nucleophiles, bases, or reducing agents.[1][2][3] Cyclic acetals, such as 2,2-dimethyl-1,3-dioxane and 2,2-dimethyl-1,3-dioxolane, are among the most widely used protecting groups for aldehydes and ketones, prized for their general stability and reliable methods of formation and cleavage.[4]
This guide provides an objective comparison of these two critical protecting groups, focusing on their relative stability, formation, and cleavage. It includes experimental data and protocols to assist researchers, scientists, and drug development professionals in making an informed selection based on the specific demands of their synthetic route.
Formation of Dioxane and Dioxolane Protecting Groups
The formation of both protecting groups is an acid-catalyzed equilibrium reaction between a carbonyl compound and a diol.[1] The 2,2-dimethyl-1,3-dioxolane is synthesized from ethylene glycol (a 1,2-diol), while the 2,2-dimethyl-1,3-dioxane is formed from 1,3-propanediol. To drive the equilibrium toward the protected acetal product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[5]
Experimental Protocol: Formation of 2-phenyl-2-methyl-1,3-dioxolane
-
Reaction Setup: To a solution of acetophenone (1.20 g, 10.0 mmol) in toluene (50 mL), add ethylene glycol (1.24 g, 20.0 mmol) and a catalytic amount of p-toluenesulfonic acid (TsOH) monohydrate (50 mg).
-
Reaction Execution: Equip the flask with a Dean-Stark apparatus and reflux the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Formation of 2-phenyl-2-methyl-1,3-dioxane The protocol is identical to the one above, with the substitution of ethylene glycol for an equimolar amount of 1,3-propanediol.
Comparative Stability
The primary distinction between the dioxane and dioxolane protecting groups lies in their relative stability, which is a direct consequence of their ring size. Six-membered rings, like dioxanes, are generally more thermodynamically stable than five-membered rings.[6] This enhanced stability is attributed to minimized ring strain, as the bond angles in the chair conformation of a six-membered ring are close to the ideal tetrahedral angle of 109.5°.[7] In contrast, the five-membered dioxolane ring experiences greater torsional energy strain.[8]
While both groups are robust under basic and nucleophilic conditions, their stability towards acid hydrolysis differs significantly. The greater thermodynamic stability of the 1,3-dioxane makes it more resistant to acidic cleavage than the 1,3-dioxolane.[5][9] This difference is critical when designing a synthetic sequence that involves acidic steps prior to deprotection.
| Feature | 2,2-dimethyl-1,3-dioxolane | 2,2-dimethyl-1,3-dioxane |
| Diol Precursor | Ethylene Glycol (1,2-diol) | 1,3-Propanediol (1,3-diol) |
| Ring Size | 5-membered | 6-membered |
| Formation Rate | Generally faster (Kinetic Product)[6] | Generally slower (Thermodynamic Product)[6] |
| Thermodynamic Stability | Less stable | More stable[6][7] |
| Stability to Acid | More labile | More robust[5][9] |
| Stability to Base | Stable[1][2] | Stable[1][2][10] |
| Stability to Nucleophiles | Stable[1][3] | Stable[10] |
| Stability to Reductants | Stable[1] | Stable[10] |
Deprotection of Dioxane and Dioxolane Protecting Groups
Deprotection is the reverse of the formation reaction: an acid-catalyzed hydrolysis.[11] The process involves treating the protected compound with aqueous acid. Due to Le Chatelier's principle, the presence of excess water drives the equilibrium back to the starting carbonyl compound and the diol.[11]
Given its lower stability, the 1,3-dioxolane can often be cleaved under milder acidic conditions compared to the more robust 1,3-dioxane, which may require stronger acid or more forcing conditions for efficient removal.[9][12]
Experimental Protocol: Deprotection (Hydrolysis)
-
Reaction Setup: Dissolve the protected carbonyl compound (5.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).
-
Reaction Execution: Add a catalytic amount of 2M hydrochloric acid (e.g., 1 mL). Stir the mixture at room temperature. The reaction progress should be monitored by TLC. For more stable acetals like dioxanes, gentle heating may be required.
-
Work-up and Purification: Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbonyl compound, which can be further purified if necessary.
Selection Guide: Dioxane vs. Dioxolane
The choice between these two protecting groups is a strategic decision based on the planned synthetic route.
-
Choose 2,2-dimethyl-1,3-dioxane (from 1,3-propanediol) when:
-
The protected carbonyl must survive multiple subsequent steps, especially those involving moderately acidic conditions.
-
Maximum stability is the highest priority.
-
-
Choose 2,2-dimethyl-1,3-dioxolane (from ethylene glycol) when:
-
The protecting group needs to be removed under very mild acidic conditions to preserve sensitive functionalities elsewhere in the molecule.
-
The subsequent synthetic steps do not involve acidic reagents.
-
A faster rate of protection is desired.
-
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2,2-Dimethyl-1,3-Dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. For derivatives of 2,2-dimethyl-1,3-dioxane, which serve as important chiral building blocks and intermediates in pharmaceutical development, ensuring high enantiomeric excess (ee) is paramount to achieving the desired pharmacological activity and avoiding potential adverse effects from the unwanted enantiomer.
This guide provides a comprehensive comparison of the primary analytical methods for assessing the enantiomeric purity of these compounds: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Analytical Techniques
The selection of an analytical method for determining enantiomeric excess depends on various factors, including the analyte's physicochemical properties, the required sensitivity, and sample throughput. Chiral chromatography and NMR spectroscopy are the most powerful and widely used techniques.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid chiral stationary phase (CSP). | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[2] |
| Advantages | - Wide applicability to a broad range of compounds.- High accuracy and precision.- Robust and reproducible separations. | - Excellent resolution for volatile and thermally stable compounds.- High sensitivity, especially with a flame ionization detector (FID).- Fast analysis times. | - Non-destructive method.- Provides direct measurement of enantiomeric ratio from signal integration.- Relatively fast for screening purposes without extensive method development. |
| Limitations | - Method development can be time-consuming.- Higher consumption of organic solvents.- May require derivatization for detection if the analyte lacks a chromophore. | - Limited to volatile and thermally stable analytes.- High temperatures can potentially cause racemization.- Derivatization may be necessary to increase volatility. | - Lower sensitivity compared to chromatographic methods.- Requires higher sample concentrations.- Signal overlap can be an issue in complex mixtures.- Chiral solvating/derivatizing agents can be expensive. |
| Typical Analytes | Non-volatile or thermally labile compounds, polar and non-polar molecules. | Volatile, thermally stable compounds. | Soluble compounds with suitable functional groups for interaction with chiral auxiliaries. |
Quantitative Data Presentation
Quantitative data for the chiral separation of a closely related analogue, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, by chiral GC is presented below. This data provides a strong reference for the expected performance when analyzing chiral 2,2-dimethyl-1,3-dioxane derivatives.
Table 1: Chiral GC Performance Data for 4-chloromethyl-2,2-dimethyl-1,3-dioxolane Enantiomers [3]
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Linear Range (mg/L) | 0.5 - 50.0 | 0.5 - 50.0 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) (mg/L) | 0.07 | 0.08 |
| Limit of Quantification (LOQ) (mg/L) | 0.22 | 0.25 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Analysis Time (min) | < 10 | < 10 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific 2,2-dimethyl-1,3-dioxane derivatives.
Protocol 1: Chiral Gas Chromatography (GC)
This method is adapted from a validated procedure for the enantiomeric separation of a structurally similar dioxolane derivative and is suitable for volatile chiral 2,2-dimethyl-1,3-dioxane derivatives.[3]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chiral Column: Rt-bDEXse (Stationary phase: 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) or a similar cyclodextrin-based chiral column.[3]
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the linear range of the method (e.g., 0.5-50.0 mg/L).[3]
-
GC Conditions:
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a chiral HPLC method. The selection of the chiral stationary phase is empirical and requires screening.[4]
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column Screening: Screen several types of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak®, Lux®), Pirkle-type, or macrocyclic antibiotic-based columns.
-
Mobile Phase:
-
Normal Phase: Typically a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Typically a mixture of water or buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol).
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
HPLC Conditions (Example Starting Point):
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance for the specific derivative.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Adjust the ratio of the mobile phase components, change the alcohol modifier, or add additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve resolution.
-
Data Analysis: Calculate the enantiomeric excess using the peak areas as described for the GC method.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique relies on the formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): Select a suitable CSA. Common examples include Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), cyclodextrins, or chiral metal complexes.
-
Sample Preparation:
-
Accurately weigh the chiral 2,2-dimethyl-1,3-dioxane derivative (analyte) and dissolve it in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube to a typical concentration of 10-20 mM.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5, 2.0 equivalents relative to the analyte).
-
Acquire a spectrum after each addition until a clear separation of signals for the two enantiomers is observed.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum for each sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal (or multiple signals) that shows clear separation (splitting) into two distinct peaks corresponding to the two diastereomeric complexes.
-
Carefully integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Visualizations
The following diagrams illustrate the general workflow for assessing enantiomeric purity and the logical process for selecting an appropriate analytical method.
Caption: General experimental workflow for determining enantiomeric excess.
Caption: Decision tree for selecting an enantiomeric purity assessment method.
References
- 1. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. arpi.unipi.it [arpi.unipi.it]
Safety Operating Guide
Navigating the Disposal of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling substances such as Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a clear and compliant disposal protocol is essential. While the specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, the following guide provides a comprehensive framework for its safe handling and disposal based on general laboratory waste management principles and data from structurally similar chemicals.
Essential Safety and Disposal Information
| Property / Hazard | Recommendation / Data |
| Primary Hazard Class | Likely Combustible or Flammable Liquid |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat.[1] |
| Handling Precautions | Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[1] Avoid inhalation of vapors and contact with skin and eyes. |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[2] |
| Spill Cleanup | Absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[1] Do not allow to enter drains or waterways.[1] |
| Container for Disposal | Use a clearly labeled, sealed, and compatible waste container.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Treat all unused this compound and materials contaminated with it as hazardous waste.[5]
-
Segregate this waste stream from other chemical waste types, particularly from incompatible materials like strong acids, bases, and oxidizers, to prevent dangerous reactions.[4][6]
2. Waste Collection and Storage:
-
Collect the waste in a designated, properly sealed, and clearly labeled container.[3][4] The container must be made of a material compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]
-
Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[3][4] This area should be well-ventilated.
3. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[5][7] Evaporation in a fume hood is also not an acceptable method of disposal.[4][5]
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
4. Empty Container Disposal:
-
An empty container that held this compound may also need to be managed as hazardous waste.
-
For containers that held acutely toxic waste, triple rinsing with a suitable solvent is often required. The rinseate must be collected and disposed of as hazardous waste.[5] While it is not confirmed that this compound is acutely toxic, it is a best practice to follow this procedure.
-
After proper cleaning, deface the original label before disposing of the container as regular trash or recycling, in accordance with institutional policies.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet and your institution's established protocols.
References
Personal protective equipment for handling Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Essential Safety and Handling Guide for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 155818-14-7). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent accidental exposure.
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE) [1]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemically resistant, impervious gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Recommended materials include butyl-rubber. |
| Skin and Body Protection | Complete suit protecting against chemicals, long-sleeved clothing, and chemical-resistant apron | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Respirator with a vapor filter. For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
Pre-Operational Checks
-
Verify Availability of Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Check Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Inspect PPE: Examine all PPE for signs of damage or wear before use.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.
-
Prepare Spill Kit: Have a spill kit with appropriate absorbent materials readily available.
Step-by-Step Handling Procedures
-
Don PPE: Put on all required PPE as specified in the table above.
-
Grounding: When transferring the substance, ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the creation of aerosols.
-
Container Sealing: Keep the container tightly closed when not in use.
-
Avoid Incompatible Materials: Keep the substance away from heat, sparks, open flames, and strong oxidizing agents.[3]
Post-Operational Procedures
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves last using the proper technique.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials.[2] The recommended storage temperature is 2-8°C.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | First Aid and Response Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[1][3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, diatomite, acid binders) and place it in a suitable, closed container for disposal.[3] Prevent the chemical from entering drains.[4] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Chemical Waste: Unused or expired this compound.
-
Contaminated Waste: Any materials that have come into contact with the chemical, including gloves, absorbent materials from spills, and empty containers.
Waste Storage
-
Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal Method
-
Dispose of contents and container to an approved waste disposal plant.[2][4][5] Contact a licensed professional waste disposal service for proper disposal.
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
